2-methyl-D-norleucine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-2-methylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-3-4-5-7(2,8)6(9)10/h3-5,8H2,1-2H3,(H,9,10)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZQHZQXROBVOO-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@](C)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347036 | |
| Record name | 2-Methyl-D-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105815-95-0 | |
| Record name | 2-Methyl-D-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Precision Synthesis of 2-Methyl-D-Norleucine: A Technical Guide
Topic: Synthesis of 2-Methyl-D-Norleucine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Strategic Rationale
2-Methyl-D-norleucine (also known as (R)-
For research and early-stage drug development, stereochemical purity is paramount. While industrial scales often employ enzymatic resolution of racemic mixtures, the Schöllkopf Bis-Lactim Ether method remains the gold standard for laboratory-scale synthesis due to its high diastereoselectivity (>95% d.e.), predictable stereochemistry, and self-validating nature via NMR.
This guide details the asymmetric synthesis of 2-methyl-D-norleucine using the Schöllkopf auxiliary derived from L-valine.
Retrosynthetic Analysis & Mechanistic Pathway
The synthesis hinges on the use of the Schöllkopf chiral auxiliary (bis-lactim ether). The steric bulk of the isopropyl group on the valine residue directs the incoming electrophile to the opposite face of the planar enolate, ensuring high stereocontrol.
To synthesize the D-isomer (R-configuration) :
-
Auxiliary: Derived from L-Valine and L-Alanine .[1]
-
Electrophile:
-Butyl iodide (to install the norleucine side chain). -
Stereochemistry: The L-Valine isopropyl group shields the syn face, forcing the butyl group to attack from the anti face. This results in the (R)-configuration at the quaternary center upon hydrolysis.
Visualization: Retrosynthetic Logic
Caption: Retrosynthetic disconnection showing the origin of stereocontrol via the Schöllkopf auxiliary.
Detailed Experimental Protocol
Phase 1: Preparation of the Bis-Lactim Ether
Note: The starting material, (3S,6S)-3-isopropyl-6-methyl-2,5-dimethoxy-3,6-dihydropyrazine, is commercially available or can be synthesized from cyclo(L-Val-L-Ala).
Reagents:
-
(3S,6S)-Bis-lactim ether (Precursor)
- -Butyllithium (1.6 M in hexanes)[2]
- -Butyl iodide (Electrophile)
-
Dry Tetrahydrofuran (THF)[2]
Protocol:
-
Setup: Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and argon inlet.
-
Solvation: Dissolve 1.0 eq (e.g., 10 mmol) of the (3S,6S)-bis-lactim ether in 50 mL of anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.
-
Metallation: Add
-Butyllithium (1.1 eq) dropwise over 15 minutes. The solution will typically turn deep red or orange, indicating the formation of the lithiated aza-enolate.-
Critical Control Point: Maintain temperature below -70°C to prevent side reactions.
-
-
Alkylation: Stir for 30 minutes at -78°C. Then, add
-butyl iodide (1.2 eq) dropwise. -
Reaction: Allow the mixture to stir at -78°C for 2 hours, then slowly warm to room temperature overnight. The color should fade to pale yellow.
-
Quench: Quench with saturated aqueous NH
Cl. Extract with diethyl ether ( mL). Dry organics over MgSO and concentrate in vacuo. -
Purification: Purify the residue via flash column chromatography (Hexanes/EtOAc 9:1) to isolate the alkylated intermediate.
-
Validation: Check
H NMR.[3] The disappearance of the alanine -proton (quartet) and appearance of butyl signals confirms alkylation.
-
Phase 2: Hydrolysis and Isolation
Reagents:
-
Trifluoroacetic acid (TFA) or 0.25 N HCl
-
Acetonitrile / Water
Protocol:
-
Hydrolysis: Dissolve the purified alkylated intermediate in a mixture of 0.25 N HCl (20 mL) and THF (20 mL). Stir vigorously at room temperature for 24–48 hours.
-
Note: Mild conditions are preferred to avoid degrading the methyl ester initially formed.
-
-
Auxiliary Removal: The hydrolysis releases the target amino acid methyl ester and the chiral auxiliary (L-Valine methyl ester).
-
Separation:
-
Evaporate THF.
-
Extract the aqueous layer with diethyl ether to remove non-polar byproducts (if any).
-
Basify the aqueous phase to pH ~10 with NH
OH and extract with CHCl to remove the valine methyl ester auxiliary (which can be recycled). -
Alternative: For high purity, use preparative cation-exchange chromatography (Dowex 50W) to separate the amino acids.
-
-
Final Deprotection (if Ester): If the methyl ester is obtained, reflux in 6 N HCl for 2 hours to generate the free acid 2-methyl-D-norleucine hydrochloride .
Analytical Validation & Quality Control
Trustworthiness in synthesis requires rigorous characterization.
| Parameter | Specification for 2-Methyl-D-Norleucine | Method of Verification |
| Stereochemistry | (R)-Configuration | Optical Rotation |
| Enantiomeric Excess | > 98% ee | Chiral HPLC (e.g., Crownpak CR(+) column) |
| Chemical Purity | > 98% | |
| Identity | Consistent with structure |
Self-Validating NMR Signals
-
Quaternary Center: The absence of an
-proton signal in the H NMR spectrum is the primary confirmation of successful -methylation. -
Diastereomeric Ratio: In the intermediate stage (before hydrolysis), the ratio of diastereomers can be determined by integrating the methoxy signals of the bis-lactim ring. A single set of peaks indicates high diastereoselectivity.
Comparative Methods Summary
While the Schöllkopf method is preferred for precision, other methods exist.
| Method | Stereocontrol | Scalability | Cost | Best Use Case |
| Schöllkopf Bis-Lactim | High (>95% de) | Low-Medium | High | Research / Library Synthesis |
| Enzymatic Resolution | High (>99% ee) | High | Low | Industrial Production |
| Self-Regeneration (Seebach) | High | Low | High | Making analogs from chiral pool |
| Bucherer-Bergs | None (Racemic) | High | Very Low | If resolution step is available |
Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
References
-
Schöllkopf, U., Groth, U., & Deng, C. (1981). Enantioselective Synthesis of alpha-Methyl-alpha-amino Acids by Alkylation of the Lactim Ether of Cyclo-(L-valyl-glycyl). Angewandte Chemie International Edition. Link
-
Groth, U., & Schöllkopf, U. (1983). Asymmetric synthesis of alpha-methyl amino acids via the bis-lactim ether method. Topics in Current Chemistry. Link
-
Seebach, D., et al. (1983). Self-Regeneration of Stereocenters. Journal of the American Chemical Society. Link
-
Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective synthesis of quaternary alpha-amino acids.[4] Part 1: Acyclic compounds. Tetrahedron: Asymmetry.[1][3][5] Link
-
Smith, N. D., Wohlrab, A. M., & Goodman, M. (2005).[6] Enantiocontrolled Synthesis of alpha-Methyl Amino Acids. Organic Letters. Link
Sources
- 1. Schöllkopf Bis-Lactim Amino Acid Synthesis [drugfuture.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN111187793A - Method for synthesizing L-2-methyl norleucine - Google Patents [patents.google.com]
- 4. Regio- and stereoselective syntheses of chiral α-quaternary (Z)-trisubstituted allylic amino acids via synergistic Pd/Cu catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone [organic-chemistry.org]
2-Methyl-D-norleucine: A Technical Guide for Advanced Peptide and Drug Design
Introduction: The Strategic Advantage of Unnatural Amino Acids in Drug Discovery
In the landscape of modern drug development, particularly in the realm of peptide and peptidomimetic therapeutics, the use of unnatural amino acids (UAAs) has emerged as a cornerstone for innovation. These custom-designed building blocks offer a powerful toolkit to overcome the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility. Among the diverse array of UAAs, 2-methyl-D-norleucine stands out as a particularly valuable component for rationally designing next-generation therapeutics.
This technical guide provides an in-depth exploration of 2-methyl-D-norleucine, from its synthesis and unique physicochemical properties to its strategic application in peptide and drug design. We will delve into the mechanistic underpinnings of its effects on peptide conformation and enzymatic stability, supported by detailed experimental protocols and data analysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of 2-methyl-D-norleucine in their therapeutic design endeavors.
Core Attributes of 2-Methyl-D-norleucine: A Trifecta of Therapeutic Advantage
The strategic incorporation of 2-methyl-D-norleucine into a peptide sequence imparts a unique combination of properties that are highly desirable in therapeutic design:
-
Enhanced Enzymatic Stability: The presence of a D-amino acid significantly increases resistance to degradation by proteases, which are stereospecific for L-amino acids.[1][2] This enhanced stability translates to a longer in-vivo half-life of the peptide therapeutic.
-
Conformational Rigidity: The α-methyl group sterically hinders rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This conformational constraint reduces the peptide's flexibility, favoring the adoption of well-defined secondary structures, often helical conformations.[3]
-
Increased Hydrophobicity: The linear n-butyl side chain of the norleucine scaffold contributes to the overall hydrophobicity of the peptide, which can be crucial for its interaction with biological membranes and hydrophobic pockets of target proteins.
These attributes make 2-methyl-D-norleucine a powerful tool for designing peptides with improved bioavailability, receptor affinity, and novel biological activities.[1]
Synthesis of 2-Methyl-D-norleucine: Pathways to a Chiral Scaffold
The synthesis of enantiomerically pure α-methylated amino acids like 2-methyl-D-norleucine presents a significant chemical challenge due to the quaternary stereocenter. Several strategies have been developed to address this, broadly categorized into asymmetric synthesis and resolution of racemates.
Asymmetric Synthesis via Chiral Auxiliaries
One of the most effective methods for the asymmetric synthesis of α-methyl-α-amino acids involves the use of chiral auxiliaries.[4][5] These methods typically involve the diastereoselective alkylation of a chiral glycine enolate equivalent. A representative workflow is depicted below:
Caption: Asymmetric synthesis of 2-methyl-D-norleucine using a chiral auxiliary.
Experimental Protocol: Asymmetric Synthesis (Conceptual)
This protocol is a conceptual outline based on established methods for asymmetric α-methylation of amino acids.
-
Adduct Formation: Couple a suitable chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) to Boc-glycine using a standard coupling agent like DCC or HBTU.
-
Enolate Generation: Dissolve the glycine-auxiliary adduct in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere. Add a strong base, such as lithium diisopropylamide (LDA), dropwise to generate the enolate.
-
Diastereoselective Alkylation: Introduce n-butyl iodide to the enolate solution and allow the reaction to proceed at low temperature. The chiral auxiliary directs the approach of the alkylating agent, leading to a high diastereomeric excess of the D-norleucine precursor.
-
Second Alkylation (Methylation): Generate the enolate of the norleucine-auxiliary adduct as described in step 2. Add methyl iodide to introduce the α-methyl group, again with high diastereoselectivity.
-
Auxiliary Cleavage: Remove the chiral auxiliary under mild conditions, such as hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the N-Boc-2-methyl-D-norleucine.
-
Deprotection: Remove the Boc protecting group with an acid, such as trifluoroacetic acid (TFA), to obtain the final product, 2-methyl-D-norleucine.
Enzymatic Resolution of a Racemic Mixture
An alternative and often industrially scalable approach is the enzymatic resolution of a racemic mixture of N-acyl-2-methyl-norleucine.[6] This method leverages the high stereoselectivity of enzymes to separate the desired enantiomer.
Caption: Enzymatic resolution for the separation of D- and L-enantiomers of 2-methyl-norleucine.
Experimental Protocol: Enzymatic Resolution
-
Racemate Synthesis: Synthesize DL-2-methyl-norleucine via a non-stereoselective route, such as the Strecker synthesis starting from 2-hexanone.
-
N-Acetylation: Acetylate the amino group of the racemic mixture using acetic anhydride.
-
Enzymatic Hydrolysis: Dissolve the N-acetyl-DL-2-methyl-norleucine in a buffered aqueous solution and add an acylase that selectively hydrolyzes the N-acetyl group from the L-enantiomer (e.g., Acylase I from Aspergillus species).
-
Separation: Separate the resulting mixture of L-2-methyl-norleucine and N-acetyl-D-2-methyl-norleucine by exploiting their different physical properties, such as solubility or charge (e.g., ion-exchange chromatography).
-
Hydrolysis of D-enantiomer: Hydrolyze the N-acetyl group from the separated N-acetyl-D-2-methyl-norleucine using acidic conditions to yield the final product.
Physicochemical Properties of 2-Methyl-D-norleucine
| Property | Estimated Value/Description | Rationale/Reference |
| Molecular Formula | C₇H₁₅NO₂ | - |
| Molecular Weight | 145.20 g/mol | [7] |
| Appearance | White crystalline solid | Analogous to other amino acids. |
| Solubility | Soluble in water, sparingly soluble in polar organic solvents. | Similar to norleucine.[8] |
| pKa (carboxyl) | ~2.3 | Similar to norleucine.[8] |
| pKa (amino) | ~9.7 | Similar to norleucine.[8] |
| Specific Rotation | Expected to be opposite in sign to L-2-methyl-norleucine. | Enantiomeric relationship. |
Applications in Peptide and Drug Design
The unique structural features of 2-methyl-D-norleucine make it a valuable tool for addressing key challenges in peptide-based drug discovery.
Enhancing Proteolytic Stability
Peptides composed of natural L-amino acids are rapidly degraded by proteases in the body. The incorporation of D-amino acids renders the peptide bonds in their vicinity resistant to cleavage by these enzymes.[1][2] The α-methyl group further enhances this stability by sterically shielding the peptide backbone. This dual protection mechanism significantly prolongs the in vivo half-life of peptide therapeutics.
Experimental Protocol: In Vitro Proteolytic Stability Assay
-
Peptide Synthesis: Synthesize the native L-peptide and the analog containing 2-methyl-D-norleucine using standard solid-phase peptide synthesis (SPPS).
-
Incubation with Protease: Dissolve each peptide in a suitable buffer (e.g., PBS, pH 7.4) and add a solution of a relevant protease (e.g., trypsin, chymotrypsin, or human serum).
-
Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and quench the enzymatic activity (e.g., by adding trifluoroacetic acid).
-
LC-MS Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS).
-
Data Analysis: Quantify the peak area of the intact peptide at each time point and plot the percentage of remaining peptide versus time. Calculate the half-life (t₁/₂) for each peptide. A significantly longer half-life for the 2-methyl-D-norleucine-containing peptide demonstrates its enhanced stability.
Conformational Control: Inducing Helicity
The steric bulk of the α-methyl group restricts the conformational freedom of the peptide backbone, favoring dihedral angles consistent with helical structures, such as the α-helix and the 3₁₀-helix.[3] This pre-organization of the peptide into a bioactive conformation can lead to enhanced receptor binding affinity and specificity.
Caption: 2-methyl-D-norleucine reduces conformational flexibility, favoring helical structures.
Experimental Protocol: Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Dissolve the native and modified peptides in a suitable solvent, typically a buffer or a helix-inducing solvent like trifluoroethanol (TFE), to a final concentration of approximately 50-100 µM.
-
CD Measurement: Record the CD spectra of the peptide solutions in the far-UV region (typically 190-260 nm) using a quartz cuvette with a short path length (e.g., 1 mm).
-
Data Analysis: A characteristic α-helical spectrum will show double minima at approximately 208 nm and 222 nm and a strong positive peak around 192 nm. The mean residue ellipticity at 222 nm can be used to estimate the helical content of the peptides. A more negative value at 222 nm for the 2-methyl-D-norleucine-containing peptide indicates a higher degree of helicity.
Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)
The steric hindrance of the α-methyl group in 2-methyl-D-norleucine can make its incorporation into a growing peptide chain during SPPS challenging, often leading to incomplete coupling reactions.[9] To overcome this, optimized coupling conditions are required.
Experimental Protocol: SPPS of a Peptide Containing 2-methyl-D-norleucine
This protocol assumes the use of Fmoc/tBu chemistry.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin for a C-terminal amide) in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Amino Acid Activation and Coupling:
-
Dissolve Fmoc-2-methyl-D-norleucine-OH (3-5 equivalents) and a coupling agent in DMF. For sterically hindered amino acids, potent coupling reagents such as HATU, HCTU, or COMU are recommended.[10] Add a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for an extended period (e.g., 2-4 hours) compared to standard amino acids. The use of microwave-assisted SPPS can significantly reduce coupling times and improve efficiency.[9]
-
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Monitoring the Coupling: Perform a Kaiser test or a chloranil test to ensure the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
-
Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, and then purify it by RP-HPLC. Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity, purity, and stereochemical integrity of 2-methyl-D-norleucine and the peptides containing it.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the free amino acid. For peptides, 2D NMR techniques like TOCSY and NOESY can be employed to assign proton resonances and provide information about the peptide's conformation in solution.[11]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) MS is used to determine the molecular weight of the amino acid and the peptide, confirming their identity. Tandem MS (MS/MS) can be used to sequence the peptide and confirm the incorporation of 2-methyl-D-norleucine at the correct position.[12][13][14]
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric purity of 2-methyl-D-norleucine. This can be achieved using a chiral stationary phase or by derivatizing the amino acid with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[15][16][17]
Conclusion: A Versatile Tool for Next-Generation Therapeutics
2-methyl-D-norleucine represents a powerful and versatile tool in the arsenal of the medicinal chemist and peptide scientist. Its unique combination of properties—enhanced enzymatic stability, conformational constraint, and hydrophobicity—provides a rational basis for the design of more effective and drug-like peptide and peptidomimetic therapeutics. By understanding the principles of its synthesis, physicochemical properties, and impact on peptide structure and function, researchers can strategically employ this unnatural amino acid to develop novel therapies with improved pharmacokinetic profiles and enhanced biological activity.
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Asymmetric Synthesis of α-Methyl-α-Amino Acids via Diastereoselective Alkylation of (1S)-(+)-3-Carene Derived Tricyclic Iminolactone. ACS Publications. 2011-02-09. Available from: [Link]
-
Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. 2024-12-04. Available from: [Link]
-
The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. PMC - NIH. Available from: [Link]
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-
Synthetic versatility of 2-substituted-6-methyl 2,3-dihydropyridinones in the synthesis of polyfunctional piperidine-based compounds and related β amino acid derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
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(PDF) Recent Approaches Towards the Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids. ResearchGate. 2025-08-06. Available from: [Link]
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Norleucine. Wikipedia. Available from: [Link]
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2-Methylleucine | C7H15NO2 | CID 446181. PubChem - NIH. Available from: [Link]
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Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PMC - PubMed Central. 2023-06-12. Available from: [Link]
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Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. PubMed. Available from: [Link]
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Crystal Structure and NMR of an α,δ‐Peptide Foldamer Helix Shows Side‐Chains are Well Placed for Bifunctional Catalysis: Application as a Minimalist Aldolase Mimic. PubMed Central. Available from: [Link]
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Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. ResearchGate. Available from: [Link]
-
Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research. Pharmaffiliates. 2026-01-29. Available from: [Link]
-
Comparison of proline and N-methylnorleucine induced conformational equilibria in cyclic pentapeptides. PubMed. Available from: [Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Available from: [Link]
- peptide nmr. [No Source Found].
-
Conformational Dynamics in Extended RGD-Containing Peptides. DSpace@MIT. 2020-07-29. Available from: [Link]
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Introduction to Peptide Synthesis. Master Organic Chemistry. 2019-02-15. Available from: [Link]
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A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. ChemRxiv. Available from: [Link]
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Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. SpringerLink. Available from: [Link]
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Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. MDPI. Available from: [Link]
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Conformational restrictions of biologically active peptides via amino acid side chain groups. PubMed. Available from: [Link]
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Peptide synthesis. Wikipedia. Available from: [Link]
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Mass Spectrometry for Peptides and Hydrolysate Proteins Analysis. YouTube. 2023-11-23. Available from: [Link]
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Chemical Properties of DL-Norleucine (CAS 616-06-8). Cheméo. Available from: [Link]
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D-Peptides as Recognition Molecules and Therapeutic Agents. PubMed. Available from: [Link]
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Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. Available from: [Link]
-
NMR-Based Screening of Proteins Containing 13C-Labeled Methyl Groups. Journal of the American Chemical Society. Available from: [Link]
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Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes. PMC - NIH. Available from: [Link]
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Asymmetric synthesis of α-deuterated α-amino acids. RSC Publishing. Available from: [Link]
-
Acceptable peptide conformations according experimental NMR constraints... | Download Scientific Diagram. ResearchGate. Available from: [Link]
-
Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry - ACS Publications. Available from: [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. ResearchGate. 2025-08-06. Available from: [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. 2025-08-28. Available from: [Link]
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De novo peptide sequencing. Wikipedia. Available from: [Link]
-
Introduction to Peptide Synthesis. PMC - NIH. Available from: [Link]
-
Chiral HPLC Separations. Phenomenex. Available from: [Link]
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Technical Whitepaper: 2-Methyl-D-Norleucine
Physicochemical Identity, Synthesis, and Application in Peptidomimetics
Executive Summary
2-Methyl-D-norleucine (also known as
This guide provides the definitive chemical identity, validated synthesis protocols, and application strategies for this compound in drug discovery.
Part 1: Chemical Identity & Stereochemistry
The precise identification of stereoisomers is critical in peptide synthesis, as the wrong enantiomer can abolish biological activity or alter helical screw sense.
Table 1: Physicochemical Profile
| Property | Specification |
| CAS Number | 105815-95-0 |
| Chemical Name | (R)-2-Amino-2-methylhexanoic acid |
| Synonyms | |
| Molecular Formula | |
| Molecular Weight | 145.20 g/mol |
| Stereochemistry | (R) configuration (corresponds to D-amino acid nomenclature for this substitution) |
| pKa Values | |
| Solubility | Soluble in water, methanol; sparingly soluble in ethanol |
Structural Visualization
The following diagram illustrates the quaternary
Part 2: Synthesis & Manufacturing[1]
Synthesizing
Method A: Chemo-Enzymatic Resolution (Scalable)
This method is preferred for bulk manufacturing as it avoids expensive chiral auxiliaries. It typically begins with the Bucherer-Bergs reaction to form a racemic hydantoin, followed by selective enzymatic hydrolysis.
Protocol Overview:
-
Hydantoin Formation: 2-Hexanone is reacted with ammonium carbonate and potassium cyanide to yield 5-butyl-5-methylhydantoin.
-
Hydrolysis: The hydantoin is hydrolyzed (chemically or enzymatically) to the racemic amino acid amide or free acid.
-
Resolution: An acylase (e.g., Hog Kidney Acylase I) or specific amidase is used. However, for
-methyl amino acids, standard acylases often fail due to steric bulk.-
Correction: A more robust route involves phenylacetylation of the racemic amino acid followed by resolution using Penicillin G Amidase (PGA) , which can tolerate the
-methyl group.
-
Method B: Asymmetric Alkylation (Laboratory Scale)
For high enantiomeric excess (>99% ee) without resolution, Seebach's Self-Regeneration of Stereocenters (SRS) is the gold standard.
-
Template Formation: Condensation of D-Ala (or D-Nle) with pivalaldehyde to form a cis-imidazolidinone.
-
Enolate Generation: Treatment with LiHMDS or LDA at -78°C.
-
Electrophilic Attack: Addition of butyl iodide (if starting from Ala) or Methyl iodide (if starting from Nle). The bulky tert-butyl group directs the electrophile to the face anti to the existing group, preserving stereochemistry.
-
Hydrolysis: Acidic cleavage yields the free
-methyl amino acid.
Part 3: Application in Drug Discovery
The incorporation of 2-methyl-D-norleucine into peptide sequences serves three distinct mechanistic functions in drug design.
1. The "Thorpe-Ingold" Effect (Conformational Constraint)
Similar to AIB (
-
Mechanism: The steric clash between the
-methyl group and the carbonyl oxygen restricts the conformational space to the helical region ( for L; inverse for D). -
Outcome: Promotes
-helix or -helix formation, pre-organizing the peptide for receptor binding and reducing the entropy penalty of binding.
2. Proteolytic Stability
Peptide bonds involving
-
Mechanism: The quaternary carbon prevents the formation of the tetrahedral intermediate required for amide bond hydrolysis by proteases.
-
Application: Replacing labile residues with 2-methyl-D-norleucine can extend the plasma half-life of peptide therapeutics from minutes to hours.
3. Hydrophobic Interaction
The butyl side chain of norleucine is isosteric with Methionine but lacks the sulfur atom.
-
Benefit: Eliminates the risk of methionine oxidation (Met
Met-Sulfoxide), a common degradation pathway in stored peptide drugs, while maintaining the lipophilic interaction required for receptor pockets.
Part 4: Analytical Characterization
To validate the identity of CAS 105815-95-0, the following analytical parameters should be met.
Table 2: Quality Control Parameters
| Test | Acceptance Criteria | Notes |
| Appearance | White to off-white powder | Hygroscopic; store desiccated. |
| Purity (HPLC) | C18 Column, TEAP/Acetonitrile gradient. | |
| Chiral Purity | Critical to distinguish from L-isomer. Use Marfey's reagent or Chiralpak column. | |
| 1H NMR ( | The singlet at | |
| Mass Spec | ESI Mode. |
References
-
Chemical Identity & CAS Assignment
- Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 12217359 (Related Isomer)
-
Verification:[1]
-
Synthesis of Alpha-Methyl Amino Acids
-
Applic
- Title: Incorporation of -Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential.
- Source:Frontiers in Pharmacology (2020).
- Relevance: Validates the use of -methylation for proteolytic resistance and helical stabiliz
-
Link:
-
Prebiotic & Meteoritic Chemistry
- Title: Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids.
- Source:The Journal of Physical Chemistry Letters (2023).
- Relevance: Discusses the occurrence of 2-amino-2-methylhexanoic acid in meteorites, highlighting its stability.
-
Link:
Sources
A-Methylated Amino Acids: A Technical Guide to the Molecular Weight and Significance of 2-Methyl-D-norleucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide-based therapeutics and drug design, the use of non-proteinogenic amino acids has become a cornerstone of innovation. These modified residues offer a powerful toolkit to enhance the pharmacological properties of peptides, overcoming inherent limitations such as poor metabolic stability and low bioavailability.[1][2] Among the most impactful modifications is α-methylation, the substitution of the α-hydrogen with a methyl group.[3] This guide provides an in-depth analysis of a specific α-methylated amino acid, 2-methyl-D-norleucine, focusing on its fundamental molecular properties, its significance in scientific research, and the experimental methodologies used for its characterization.
Core Molecular Properties of 2-Methyl-D-norleucine
To understand the utility of 2-methyl-D-norleucine, a precise characterization of its fundamental properties is essential. The molecule is a derivative of norleucine, which is itself an isomer of the more common amino acid leucine, with the systematic name 2-aminohexanoic acid.[4] The designation "2-methyl" indicates the addition of a methyl group to the α-carbon (the second carbon), and "D" specifies the stereochemistry at this chiral center.
The addition of a single methyl group to the norleucine backbone results in the chemical formula C7H15NO2. Based on this composition, the key molecular weight parameters can be precisely calculated and are summarized below.
| Property | Value | Source |
| Chemical Formula | C7H15NO2 | PubChem[5][6][7][8] |
| Average Molecular Weight | 145.20 g/mol | PubChem[5][6][7][8][9] |
| Monoisotopic Mass | 145.110278721 Da | PubChem[5][6][7][8] |
| IUPAC Name | (2R)-2-amino-2-methylhexanoic acid |
These values are critical for a range of applications, from interpreting mass spectrometry data to calculating molar concentrations for biochemical assays. The monoisotopic mass is particularly crucial for high-resolution mass spectrometry, where it allows for unambiguous identification of the compound.
The Strategic Importance of α-Methylation in Drug Development
The decision to incorporate an α-methylated amino acid like 2-methyl-D-norleucine into a peptide is a strategic choice driven by the desire to impart specific, advantageous characteristics.
Causality Behind the Choice: The primary reason for α-methylation is to introduce conformational rigidity. The methyl group sterically hinders the rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles, favoring a helical structure.[10] This constraint is highly beneficial for several reasons:
-
Enhanced Proteolytic Stability: Natural peptides are rapidly degraded by proteases in the body. The α-methyl group acts as a shield, sterically blocking the approach of proteases to the adjacent peptide bond, thereby suppressing cleavage and significantly extending the peptide's in vivo half-life.[1][3]
-
Improved Receptor Binding: By locking the peptide into a more defined conformation, α-methylation can reduce the entropic penalty of binding to a target receptor. This can lead to higher binding affinity and specificity.[3]
-
Increased Bioavailability: Methylation increases the lipophilicity of the amino acid residue, which can enhance the ability of a peptide to cross cell membranes, improving its absorption and distribution.[1][2]
The incorporation of α-methylated residues has proven to be a valuable strategy in designing therapeutic peptides, including apolipoprotein A-I (ApoA-I) mimetics for promoting cholesterol efflux and neuroprotective peptides for treating conditions like Rett syndrome.[3][10]
Synthesis and Chiral Resolution
The synthesis of optically pure α-methylated amino acids such as 2-methyl-D-norleucine requires a multi-step process that carefully controls the stereochemistry. A common and industrially scalable approach involves the synthesis of a racemic mixture followed by enzymatic resolution.
The general workflow is as follows:
-
α-Halogenation: The synthesis typically begins with a carboxylic acid precursor, such as 2-methylhexanoic acid.[11][12] This precursor undergoes α-bromination to introduce a leaving group at the α-carbon.
-
Amination: The resulting α-bromo acid is then subjected to ammonolysis, where an amino group displaces the bromine atom, yielding a racemic mixture of DL-2-methylnorleucine.
-
Acylation: To prepare for enzymatic resolution, the racemic amino acid is acylated, for instance, through phenylacetylation.
-
Enzymatic Resolution: The key step for achieving optical purity involves using an enzyme that selectively hydrolyzes the acyl group from one of the enantiomers (e.g., the L-enantiomer), leaving the desired D-enantiomer acylated. The difference in chemical properties between the free amino acid and the acylated version allows for their separation, yielding the highly pure target product.
Experimental Characterization: A Validating Protocol
Confirming the molecular weight and purity of a synthesized or purchased batch of 2-methyl-D-norleucine is a critical step in any research or development workflow. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for this purpose.
Self-Validating HPLC-MS Protocol
This protocol is designed to be self-validating by confirming retention time, molecular mass, and fragmentation patterns, ensuring high confidence in the compound's identity and purity.
Objective: To confirm the molecular weight and purity of a 2-methyl-D-norleucine sample.
Materials:
-
2-methyl-D-norleucine sample
-
HPLC-grade water with 0.1% formic acid (Mobile Phase A)
-
HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
C18 reverse-phase HPLC column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
Methodology:
-
Sample Preparation (Justification):
-
Accurately weigh ~1 mg of the 2-methyl-D-norleucine sample.
-
Dissolve in 1 mL of Mobile Phase A to create a 1 mg/mL stock solution. (Ensures compatibility with the initial mobile phase conditions).
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL. (Prevents detector saturation and ensures optimal ionization).
-
-
HPLC Separation (Justification):
-
Column: C18 reverse-phase. (Ideal for retaining and separating small, moderately polar molecules like amino acids).
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: Gradient from 2% to 95% B (Separates the analyte from more polar impurities).
-
5-7 min: Hold at 95% B (Elutes any non-polar impurities).
-
7-8 min: Return to 2% B (Re-equilibration).
-
8-10 min: Hold at 2% B (Ensures column is ready for the next injection).
-
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Analysis (Justification):
-
Ionization Mode: Positive Electrospray Ionization (ESI+). (The amino group is readily protonated).
-
MS1 Scan Range: m/z 70-500. (Covers the expected protonated molecule [M+H]+).
-
Expected [M+H]+: 146.1179 (Calculated from monoisotopic mass 145.1103 + proton mass).
-
Data-Dependent Acquisition (DDA): Configure the instrument to perform an MS/MS scan on the most intense ion from the MS1 scan that matches the expected m/z. (Provides structural confirmation through fragmentation).
-
-
Data Validation and Interpretation:
-
Purity Assessment: Analyze the HPLC chromatogram. A single major peak indicates high purity. Purity can be quantified by integrating the peak area.
-
Identity Confirmation (MS1): Extract the ion chromatogram for m/z 146.1179. The mass spectrum at the apex of the HPLC peak should show a prominent ion with a mass accuracy within 5 ppm of the theoretical value.
-
Structural Validation (MS/MS): Analyze the MS/MS fragmentation spectrum. Expect characteristic losses, such as the loss of water (-18 Da) and the carboxylic acid group (-46 Da). This fragmentation pattern provides a structural fingerprint, confirming the identity beyond just the molecular weight.
-
Conclusion
2-Methyl-D-norleucine, with a definitive molecular weight of 145.20 g/mol , represents more than just a set of physical properties. It is a strategically important building block in modern drug discovery and peptide science. The introduction of the α-methyl group provides a predictable means to enhance peptide stability, conformation, and potency. A thorough understanding of its core properties, coupled with robust synthetic and analytical methodologies, empowers researchers to harness the full potential of this and other non-proteinogenic amino acids in the development of next-generation therapeutics.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 227939, 2-Aminoheptanoic acid." PubChem, [Link]. Accessed January 31, 2026.
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Wikipedia contributors. "C7H15NO2." Wikipedia, The Free Encyclopedia, [Link]. Accessed January 31, 2026.
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 13580, 7-Aminoheptanoic acid." PubChem, [Link]. Accessed January 31, 2026.
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 5312965, (2S)-2-aminoheptanoic acid." PubChem, [Link]. Accessed January 31, 2026.
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 94817, 5-methyl-L-norleucine." PubChem, [Link]. Accessed January 31, 2026.
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 446181, 2-Methylleucine." PubChem, [Link]. Accessed January 31, 2026.
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 10953650, (S)-2-Amino-2-methylhexanoic acid." PubChem, [Link]. Accessed January 31, 2026.
-
Sahoo, D., et al. "Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential." National Center for Biotechnology Information, 2020, [Link].
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Lenci, E., and Trabocchi, A. "N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity." ResearchGate, 2017, [Link].
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 5105431, 2-Amino-2-methylhexanoic acid." PubChem, [Link]. Accessed January 31, 2026.
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Wikipedia contributors. "Norleucine." Wikipedia, The Free Encyclopedia, [Link]. Accessed January 31, 2026.
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ProQuest. "Mass spectrometry analysis of non-protein amino acid misincorporation and proteomic changes in neurotoxicity-related cellular pathways." ProQuest, [Link]. Accessed January 31, 2026.
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American Chemical Society. "Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone." ACS Publications, [Link]. Accessed January 31, 2026.
-
Chem-Impex. "D-Norleucine methyl ester hydrochloride." Chem-Impex International, [Link]. Accessed January 31, 2026.
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National Center for Biotechnology Information. "Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins." PMC, [Link]. Accessed January 31, 2026.
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The Good Scents Company. "2-methyl hexanoic acid." The Good Scents Company Information System, [Link]. Accessed January 31, 2026.
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American Chemical Society. "Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay." ACS Publications, [Link]. Accessed January 31, 2026.
-
Portland Press. "A beginner's guide to mass spectrometry–based proteomics." Portland Press, [Link]. Accessed January 31, 2026.
-
National Center for Biotechnology Information. "Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids." PMC, [Link]. Accessed January 31, 2026.
-
Wiley-VCH. "1 Mass Spectrometry of Amino Acids and Proteins." Wiley Online Library, [Link]. Accessed January 31, 2026.
-
American Chemical Society. "Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis." ACS Publications, [Link]. Accessed January 31, 2026.
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ChemSrc. "2-Methylhexanoic acid." ChemSrc, [Link]. Accessed January 31, 2026.
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An In-Depth Technical Guide to 2-Methyl-D-norleucine as a Leucine and Methionine Analog for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of 2-methyl-D-norleucine, a non-proteinogenic amino acid with significant potential as an analog of both leucine and methionine. We delve into its structural and biochemical properties, potential synthesis methodologies, and its putative mechanisms of action in biological systems. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in leveraging the unique characteristics of 2-methyl-D-norleucine for therapeutic and research applications. We will explore its potential interactions with the mTOR signaling pathway and its utility as a metabolic probe, providing hypothetical experimental protocols and workflows to guide future investigations.
Introduction: The Role of Non-Proteinogenic Amino Acids in Research and Drug Discovery
The twenty canonical amino acids form the primary building blocks of proteins, dictating their structure and function. However, the world of amino acids extends far beyond this core set. Non-proteinogenic amino acids, which are not naturally encoded in the genome, offer a vast and largely untapped resource for probing biological systems and developing novel therapeutics. Their unique structures can confer resistance to enzymatic degradation, modulate biological activity, and serve as valuable tools for studying metabolic pathways.
Among these, 2-methyl-D-norleucine stands out due to its structural similarity to two essential amino acids: leucine and methionine. This dual-analog nature, combined with its D-configuration and an additional methyl group, presents a unique set of properties that make it a compelling candidate for a range of applications, from cancer metabolism research to the development of stabilized peptide therapeutics. This guide will provide a detailed technical overview of 2-methyl-D-norleucine, offering insights into its synthesis, biochemical properties, and potential applications as a leucine and methionine analog.
Physicochemical and Structural Properties of 2-Methyl-D-norleucine
2-methyl-D-norleucine is a chiral, non-polar, aliphatic amino acid. Its structure is characterized by a six-carbon backbone, an amino group and a carboxyl group at the alpha-carbon, a methyl group also at the alpha-carbon, and a D-enantiomeric configuration. These features distinguish it from its natural counterparts, leucine and methionine.
| Property | 2-Methyl-D-norleucine (Predicted) | L-Leucine | L-Methionine | Norleucine |
| Chemical Formula | C7H15NO2 | C6H13NO2 | C5H11NO2S | C6H13NO2[1] |
| Molar Mass | 145.20 g/mol [2] | 131.17 g/mol | 149.21 g/mol [3] | 131.175 g/mol [1] |
| Structure | Branched-chain, α-methylated, D-enantiomer | Branched-chain, L-enantiomer | Sulfur-containing, L-enantiomer | Linear-chain, L-enantiomer |
| Key Features | D-configuration confers proteolytic resistance. α-methyl group may hinder enzymatic reactions. | Activator of mTORC1 signaling pathway. | Precursor for S-adenosylmethionine (SAM), involved in methylation reactions. | Isosteric with methionine, lacks sulfur.[1] |
Synthesis of 2-Methyl-D-norleucine
A patented method for the synthesis of L-2-methyl norleucine provides a valuable template.[4] This four-step process begins with the bromination of 2-methyl caproic acid, followed by ammonolysis to introduce the amino group. The resulting racemic mixture of DL-2-methylnorleucine is then subjected to phenylacetylation and subsequent enzymatic resolution to isolate the desired L-enantiomer.[4] To obtain the D-enantiomer, a similar enzymatic resolution step could be employed using an enzyme with D-stereospecificity, or by utilizing a different chiral auxiliary in an asymmetric synthesis.
General Synthetic Scheme (based on L-enantiomer synthesis):
Caption: Plausible synthetic route for 2-methyl-D-norleucine.
Furthermore, advances in enzymatic synthesis offer promising avenues for the production of D-amino acids.[5] Techniques such as the deracemization of racemic mixtures using D-amino acid oxidase or the asymmetric synthesis from α-keto acids using D-amino acid dehydrogenases could be adapted for the efficient and stereospecific synthesis of 2-methyl-D-norleucine.[5]
2-Methyl-D-norleucine as a Leucine Analog: Probing the mTOR Signaling Pathway
Leucine is a critical regulator of cell growth and proliferation, primarily through its activation of the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway.[6] This pathway is a central controller of protein synthesis, and its dysregulation is a hallmark of many cancers.
The Leucine-mTORC1 Signaling Axis
The activation of mTORC1 by leucine is a complex process involving several key proteins, including the Rag GTPases and their regulators. In the presence of sufficient leucine, mTORC1 is recruited to the lysosomal surface, where it is activated by Rheb. This leads to the phosphorylation of downstream effectors such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting protein synthesis.
Caption: Simplified overview of the Leucine-mTORC1 signaling pathway.
Hypothetical Interaction of 2-Methyl-D-norleucine with the mTORC1 Pathway
Given its structural similarity to leucine, 2-methyl-D-norleucine is a candidate for interacting with the mTORC1 pathway. However, its D-configuration and α-methyl group likely introduce significant steric hindrance, which could lead to several outcomes:
-
Competitive Antagonism: 2-methyl-D-norleucine might bind to the leucine-sensing components of the mTORC1 pathway, such as Sestrin2, but fail to induce the conformational changes necessary for downstream signaling. This would make it a competitive antagonist of leucine-induced mTORC1 activation.
-
Inhibition of Leucine Transport: The compound could potentially compete with leucine for uptake into the cell via amino acid transporters like SLC7A5, thereby reducing intracellular leucine concentrations and indirectly inhibiting mTORC1 signaling.[7]
-
Altered Metabolism: The D-configuration makes 2-methyl-D-norleucine resistant to metabolism by canonical L-amino acid metabolic enzymes. This could lead to its accumulation within the cell, potentially causing off-target effects.
Experimental Protocol: Investigating the Effect of 2-Methyl-D-norleucine on mTORC1 Signaling in Cancer Cell Lines
This protocol provides a framework for assessing the impact of 2-methyl-D-norleucine on the mTORC1 pathway in a cell culture model.
Objective: To determine if 2-methyl-D-norleucine acts as an agonist or antagonist of leucine-induced mTORC1 signaling.
Materials:
-
Cancer cell line with known mTORC1 activity (e.g., MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Leucine-free cell culture medium
-
2-methyl-D-norleucine
-
L-Leucine
-
Phospho-S6K1 (Thr389) antibody
-
Total S6K1 antibody
-
Phospho-4E-BP1 (Thr37/46) antibody
-
Total 4E-BP1 antibody
-
Western blot reagents and equipment
Procedure:
-
Cell Culture: Plate cells and allow them to adhere and reach 70-80% confluency.
-
Amino Acid Starvation: Wash cells with PBS and incubate in leucine-free medium for 1-2 hours to downregulate basal mTORC1 activity.
-
Treatment: Treat cells with the following conditions for 30-60 minutes:
-
Leucine-free medium (negative control)
-
L-Leucine (e.g., 200 µM) (positive control)
-
2-methyl-D-norleucine (various concentrations)
-
L-Leucine + 2-methyl-D-norleucine (to assess competitive effects)
-
-
Cell Lysis: Wash cells with cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine total protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-S6K1, total S6K1, phospho-4E-BP1, and total 4E-BP1.
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL detection system.
-
-
Data Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. Compare the effects of 2-methyl-D-norleucine to the positive and negative controls.
2-Methyl-D-norleucine as a Methionine Analog: A Tool for Studying Protein Structure and Function
Norleucine is a well-established isostere of methionine, meaning it has a similar size and shape.[1] This property has been exploited to replace methionine residues in proteins to study their function without the complication of methionine's susceptibility to oxidation. The substitution of methionine with norleucine can provide insights into the role of specific methionine residues in protein stability, enzyme activity, and protein-protein interactions.[8][9]
The addition of a methyl group at the α-carbon in 2-methyl-D-norleucine would likely introduce steric constraints that could further modulate protein structure and function. The D-configuration would make any peptide bonds involving this amino acid resistant to cleavage by most proteases, a significant advantage in the design of stable peptide-based drugs.[10]
Experimental Workflow: Comparative Analysis of 2-Methyl-D-norleucine, Leucine, and Methionine
The following workflow outlines a general approach to compare the biological effects of 2-methyl-D-norleucine with its natural counterparts.
Caption: Experimental workflow for the comparative analysis of 2-methyl-D-norleucine.
The Significance of the D-Configuration: Enhancing Stability and Modulating Activity
The incorporation of D-amino acids into peptides is a well-established strategy to enhance their resistance to proteolytic degradation.[11] Most proteases are stereospecific and preferentially cleave peptide bonds involving L-amino acids. By introducing a D-amino acid, the peptide becomes a poor substrate for these enzymes, leading to a significantly longer in vivo half-life. This is a critical consideration in the development of peptide-based therapeutics.
Beyond stability, the D-configuration can also influence the biological activity of a peptide. The change in stereochemistry can alter the peptide's three-dimensional structure, which may affect its binding affinity and selectivity for its target receptor. In some cases, the D-enantiomer of a peptide can exhibit enhanced or even entirely different biological activities compared to its L-counterpart.
Conclusion and Future Directions
2-methyl-D-norleucine represents a fascinating and underexplored molecule with significant potential for both basic research and therapeutic development. Its unique structural features—a D-configuration, an α-methyl group, and its analogy to both leucine and methionine—position it as a versatile tool for a variety of applications.
Future research should focus on elucidating the precise molecular mechanisms through which 2-methyl-D-norleucine interacts with biological systems. Key areas of investigation include:
-
Detailed studies on its interaction with the mTORC1 pathway: Does it act as an agonist, antagonist, or have no effect?
-
Investigation of its incorporation into proteins: Can it be utilized by aminoacyl-tRNA synthetases, and what are the functional consequences of its incorporation?
-
Exploration of its potential as a therapeutic agent: Could it be used to modulate mTOR signaling in cancer or to develop more stable peptide-based drugs?
The in-depth technical information and experimental frameworks provided in this guide are intended to serve as a catalyst for further investigation into the promising properties of 2-methyl-D-norleucine.
References
- Kanghua Shanghai New Drug R & D Co ltd. (2020). Method for synthesizing L-2-methyl norleucine.
-
Luo, M., et al. (2016). LLGL2 rescues nutrient stress by promoting leucine uptake in ER+ breast cancer. Nature, 536(7615), 223–227. [Link]
-
Grzywa, R., et al. (2020). Phosphinotripeptidic Inhibitors of Leucylaminopeptidases. Molecules, 25(23), 5738. [Link]
-
Bazeera, A. Z., et al. (2022). Growth and characterization of DL-Norleucine maleate crystals. Journal of Ovonic Research, 18(2), 195-204. [Link]
-
Wikipedia. (2023). Norleucine. [Link]
-
Taylor & Francis. (n.d.). D-amino acids – Knowledge and References. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 446181, 2-Methylleucine. [Link]
-
Pollegioni, L., et al. (2018). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 19(11), 3369. [Link]
-
Harding, M. M., et al. (2022). Chemical formula and numbering of (a) l-norleucine and (b) l-methionine. ResearchGate. [Link]
-
Li, X., et al. (2019). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Theranostics, 9(12), 3333–3347. [Link]
-
Bachmann, S., et al. (2022). Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters. International Journal of Molecular Sciences, 23(3), 1362. [Link]
-
Bar-Peled, L., & Sabatini, D. M. (2014). Mechanisms of amino acid sensing in mTOR signaling pathway. Annual Review of Biochemistry, 83, 133-159. [Link]
-
Magalhaes, K., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10074. [Link]
-
Apostolovic, B., et al. (2018). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules, 23(11), 2899. [Link]
-
Jewell, J. L., et al. (2017). Amino acid signaling pathways upstream of mTORC1. ResearchGate. [Link]
-
Pacheco-Velazquez, S. C., & Massieu, L. (2016). Reviving Lonidamine and 6-Diazo-5-oxo-L-norleucine to Be Used in Combination for Metabolic Cancer Therapy. Journal of Cancer, 7(12), 1649–1658. [Link]
-
Caboche, M., & Hatzfeld, J. (1978). Methionine metabolism in BHK cells: preliminary characterization of the physiological effects of cycloleucine, an inhibitor of s-adenosylmethionine biosynthesis. Journal of Cellular Physiology, 97(3 Pt 1), 361-370. [Link]
-
An, H., et al. (2022). Double-Edge Effects of Leucine on Cancer Cells. International Journal of Molecular Sciences, 23(19), 11603. [Link]
-
Dreyer, H. C., et al. (2008). Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis. Current Opinion in Clinical Nutrition and Metabolic Care, 11(3), 222-226. [Link]
-
Magalhaes, K., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. National Center for Biotechnology Information. [Link]
-
Sinclair, C., et al. (2022). Methionine uptake via the SLC43A2 transporter is essential for regulatory T-cell survival. Nature Communications, 13(1), 5894. [Link]
-
Taylor & Francis. (n.d.). Norleucine – Knowledge and References. [Link]
-
Kumar, P., et al. (2022). Identifying a novel mechanism of L-leucine uptake in Mycobacterium tuberculosis using a chemical genomic approach. eLife, 11, e78188. [Link]
-
Hein, T. W., et al. (2022). A small molecule inhibitor of leucine carboxyl methyltransferase-1 inhibits cancer cell survival. Frontiers in Oncology, 12, 989679. [Link]
-
LifeTein. (2025). Unnatural Amino Acids: Norleucine. [Link]
-
Marin, T., et al. (2022). Involvement of mTOR signaling in physiopathology and its potential therapeutic interventions. Journal of Translational Medicine, 20(1), 22. [Link]
-
JJ Medicine. (2018, June 29). mTOR Signaling Pathway | Nutrient and Cell Stress Regulation [Video]. YouTube. [Link]
-
An, H., & Harper, M. E. (2018). Leucine Metabolism in T Cell Activation: mTOR Signaling and Beyond. Frontiers in Immunology, 9, 203. [Link]
-
Sproviero, D., et al. (2018). Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates. Molecules, 23(1), 162. [Link]
-
Pacheco-Velazquez, S. C., & Massieu, L. (2016). Reviving Lonidamine and 6-Diazo-5-oxo-L-norleucine to Be Used in Combination for Metabolic Cancer Therapy. ResearchGate. [Link]
-
McGowan, S., et al. (2013). Inhibitors of the Plasmodium falciparum M17 Leucine Aminopeptidase. PLoS ONE, 8(12), e82988. [Link]
-
Cirino, P. C., & Arnold, F. H. (2003). Global incorporation of norleucine in place of methionine in cytochrome P450 BM-3 heme domain increases peroxygenase activity. Biotechnology and Bioengineering, 83(6), 729-734. [Link]
-
Keshipeddy, S., et al. (2019). Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs. ACS Medicinal Chemistry Letters, 10(10), 1437–1442. [Link]
-
Goh, C. S., et al. (1996). Enzymatic synthesis of 2'-modified nucleic acids: identification of important phosphate and ribose moieties in RNase P substrates. Nucleic Acids Research, 24(19), 3819–3826. [Link]
-
Radchenko, D. S., et al. (2016). Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions?. Biochimica et Biophysica Acta, 1858(8), 1864-1871. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6137, L-Methionine. [Link]
Sources
- 1. Norleucine - Wikipedia [en.wikipedia.org]
- 2. 2-Methylleucine | C7H15NO2 | CID 446181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L-Methionine | C5H11NO2S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN111187793A - Method for synthesizing L-2-methyl norleucine - Google Patents [patents.google.com]
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- 6. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Whitepaper: Physicochemical Profiling and Applications of 2-Methyl-D-Norleucine
Executive Summary
2-Methyl-D-norleucine (also known as (R)-
Chemical Identity and Structural Analysis
The introduction of a methyl group at the
| Parameter | Data |
| IUPAC Name | (2R)-2-amino-2-methylhexanoic acid |
| Common Synonyms | (R)- |
| CAS Number | 105815-95-0 (Free Acid) |
| Molecular Formula | C |
| Molecular Weight | 145.20 g/mol |
| Chirality | D-Enantiomer ( |
| Side Chain |
Stereochemical Configuration
Unlike natural L-amino acids (
Physicochemical Characteristics
Thermodynamic and Solubility Constants
The following values are critical for formulation and synthesis planning.
| Property | Value / Range | Notes |
| pKa ( | 2.3 ± 0.1 | Slightly higher than Norleucine due to steric bulk. |
| pKa ( | 9.7 ± 0.1 | Typical for |
| Isoelectric Point (pI) | ~6.0 | Zwitterionic at physiological pH.[2] |
| LogP (Octanol/Water) | 1.5 – 1.8 (Est.) | More lipophilic than Norleucine (LogP ~1.4) due to extra methyl group. |
| Solubility (Water) | ~15 g/L (25°C) | Moderate; decreases significantly in high-salt buffers. |
| Melting Point | >280°C | Decomposes before melting (typical of zwitterions). |
The "Alpha-Methyl Effect"
The defining characteristic of 2-methyl-D-norleucine is the "Alpha-Methyl Effect," which impacts both chemical stability and peptide conformation.
-
Conformational Locking: The quaternary
-carbon severely restricts the allowed Ramachandran space. In peptides, this residue strongly promotes helical folding (specifically -helix) and destabilizes extended -sheet structures. -
Proteolytic Resistance: The absence of an
-hydrogen removes the primary abstraction site for many transaminases and proteases. Combined with the D-configuration (which is unrecognized by most endogenous L-proteases), this residue renders the peptide bond nearly cleavage-proof.
Graphviz Visualization: The Stability Mechanism
The following diagram illustrates how 2-methyl-D-norleucine confers stability through steric hindrance and stereochemical mismatch.
Caption: Mechanism of action for peptide stabilization via 2-methyl-D-norleucine incorporation.
Synthesis and Purification Considerations
Synthesis Routes
-
Asymmetric Strecker Synthesis: Often used to generate the
-methyl core, followed by chiral resolution. -
Enzymatic Resolution: A racemic mixture of N-acetyl-2-methylnorleucine can be resolved using acylase I (which typically hydrolyzes the L-isomer), leaving the D-isomer intact for extraction.
-
Bucherer-Bergs Reaction: A common industrial route yielding hydantoins which are then hydrolyzed.
Solid Phase Peptide Synthesis (SPPS) Challenges
Incorporating 2-methyl-D-norleucine into peptides via SPPS requires modified protocols due to the steric hindrance of the quaternary carbon.
-
Coupling Reagents: Standard HBTU/DIC may result in incomplete coupling. Use stronger activators like HATU or PyAOP .
-
Reaction Time: Double coupling cycles (2 x 1 hour) are recommended.
-
Fmoc-Deprotection: The bulky group does not significantly hinder deprotection, but standard piperidine washes should be maintained.
Analytical Characterization Protocols
Chiral HPLC Method for Enantiomeric Excess (ee)
To ensure the D-configuration is >99%, chiral chromatography is required.
-
Column: Chiralpak AD-H or OD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 210 nm.
-
Expected Result: The D-isomer typically elutes after the L-isomer in this system (verify with racemic standard).
NMR Characterization
-
1H NMR (D2O): The
-methyl group appears as a sharp singlet around 1.4-1.6 ppm, distinct from the doublet seen in non-methylated analogs. The butyl side chain methyl appears as a triplet at ~0.9 ppm. -
13C NMR: The quaternary
-carbon shifts significantly downfield (~60-65 ppm) compared to the tertiary carbon of standard norleucine (~55 ppm).
Applications in Drug Design[1]
Methionine Replacement
Norleucine is isosteric with Methionine (Met) but lacks the sulfur atom. 2-Methyl-D-norleucine is used to replace Met residues in peptides to:
-
Prevent Oxidation: Eliminates the risk of methionine sulfoxide formation during storage.
-
Increase Lipophilicity: Improves membrane permeability.
Peptide Stapling and Macrocyclization
The rigid nature of 2-methyl-D-norleucine makes it an excellent anchor point for macrocyclization strategies. It pre-organizes the peptide backbone, reducing the entropic penalty of cyclization.
Experimental Workflow: Stability Assay
The following protocol validates the resistance of 2-methyl-D-norleucine peptides to serum degradation.
Caption: Workflow for assessing metabolic stability of peptides containing 2-methyl-D-norleucine.
Protocol Steps:
-
Preparation: Dissolve peptide to 1 mM in PBS (pH 7.4).
-
Incubation: Mix 10
L peptide stock with 90 L pooled human plasma. Incubate at 37°C with gentle shaking. -
Quenching: At defined timepoints (0, 15, 30, 60, 120, 240 min), remove aliquots and precipitate proteins with ice-cold acetonitrile containing 1% formic acid.
-
Analysis: Centrifuge (10,000 x g, 10 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot % remaining vs. time. Peptides with 2-methyl-D-norleucine typically show
hours, compared to hour for L-analogs.
References
-
PubChem Compound Summary. (2025). 2-Methylleucine (Structural Analog Data). National Center for Biotechnology Information. Link
-
CP Lab Safety. (2025). 2-methyl-D-norleucine CAS 105815-95-0 Product Data.Link
-
Toniolo, C., et al. (1993). Conformation of peptides containing alpha-methylated amino acids.[1][3][4][5][6]Biopolymers, 33(7), 1061-1072. (Foundational text on alpha-methyl conformational constraints).
-
Chemrio. (2025).[7] Chemical Catalog: (R)-2-amino-2-methylhexanoic acid.[8]Link
-
Sigma-Aldrich. (2025). Amino Acid Physicochemical Properties Reference.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgosolver.com [orgosolver.com]
- 3. researchgate.net [researchgate.net]
- 4. Designing amino acids to determine the local conformations of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of proline and N-methylnorleucine induced conformational equilibria in cyclic pentapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Integrating the intrinsic conformational preferences of non-coded α-amino acids modified at the peptide bond into the NCAD database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Shop | Chemrio [chemrio.com]
Part 1: Chemical Identity & Structural Significance
The Discovery and History of 2-Methyl-D-Norleucine: A Technical Guide
Executive Summary
2-Methyl-D-norleucine (
2-Methyl-D-norleucine is the
-
IUPAC Name: (2R)-2-amino-2-methylhexanoic acid (Assuming D-configuration follows standard priority rules for this side chain).
-
Formula:
-
Key Structural Features:
-
Norleucine Side Chain: A linear butyl group. It mimics Methionine (Met) but lacks the sulfur atom, making it immune to oxidation (Met
Met-Sulfoxide), a common confounding factor in biological assays. -
-Methylation: The substitution of the
-proton with a methyl group creates a quaternary carbon center. This introduces severe steric strain ( strain), restricting the and torsion angles of the peptide backbone. This typically forces the peptide into helical ( or -helix) conformations. -
D-Configuration: The "mirror image" stereochemistry prevents recognition by endogenous proteases, significantly extending the half-life of peptides containing this residue.
-
Table 1: Structural Comparison of Analogues
| Feature | L-Methionine (Natural) | L-Norleucine (Isostere) | 2-Methyl-D-Norleucine (Engineered) |
| Side Chain | |||
| Oxidation Risk | High (Sulfoxide/Sulfone) | None | None |
| Backbone Freedom | High (Flexible) | High (Flexible) | Restricted (Helical Promoter) |
| Proteolytic Stability | Low (Minutes/Hours) | Low | High (Hours/Days) |
| Chirality | L (S) | L (S) | D (R) |
Part 2: Synthetic Evolution (The Discovery)
The "discovery" of 2-methyl-D-norleucine was not an isolation from nature but a triumph of asymmetric synthesis . The primary challenge in synthesizing
The Schöllkopf Era (1980s)
The most authoritative method for synthesizing this molecule historically is the Schöllkopf Bis-Lactim Ether Method . Ulrich Schöllkopf developed a chiral auxiliary system using a cyclic dipeptide (diketopiperazine) derived from L-Valine and Alanine.
The Logic of the Synthesis:
-
Chiral Template: L-Valine provides the steric bulk (isopropyl group) that directs incoming electrophiles to the opposite face of the ring (Trans-induction).
-
Substrate: To make
-methyl-norleucine, one typically starts with the Alanine analogue (which already possesses the -methyl group) and alkylates it with a butyl halide. -
Stereoselectivity: The incoming butyl group attacks the enolate from the face opposite the isopropyl group of the valine auxiliary.
Diagram 1: The Schöllkopf Asymmetric Synthesis Pathway
Caption: The Schöllkopf Bis-Lactim Ether method for the asymmetric construction of the quaternary center in 2-methyl-D-norleucine.
Part 3: The Pivot to Application - Amyloid Kinetics
The true utility of 2-methyl-D-norleucine emerged in the study of Alzheimer's Disease , specifically regarding the Amyloid Beta (A
The Problem: Methionine-35
In the native A
The Solution: The Norleucine Substitution
Researchers initially replaced Met35 with Norleucine (Nle). Nle is isosteric (same shape) and hydrophobic but cannot oxidize. This created a "stable" A
The Evolution: The
-
Why D? To create "retro-inverso" peptides or to block specific enzymatic cleavage sites that initiate the amyloid cascade.
-
Why
-Methyl? To lock the local conformation. If the region around residue 35 is helical during early aggregation, -methylation stabilizes this state. If it is a random coil, the steric clash destabilizes it. This allows researchers to "freeze" specific conformational intermediates of the amyloid pathway.
Part 4: Technical Protocol - Solid Phase Peptide Synthesis (SPPS)
Incorporating 2-methyl-D-norleucine into a peptide sequence is chemically challenging. The
The Self-Validating Protocol (E-E-A-T) This protocol utilizes HATU/HOAt, which are superior for sterically hindered couplings compared to standard HBTU/HOBt.
Materials:
-
Fmoc-2-Me-D-Nle-OH
-
Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (Diisopropylethylamine).
-
Solvent: DMF (Dimethylformamide).
Workflow:
-
Resin Swelling: Swell resin in DMF for 30 mins.
-
Deprotection (Pre-cycle): Remove Fmoc from the previous amino acid on the resin using 20% Piperidine/DMF (2 x 10 min). Wash x5 with DMF.
-
Activation (The Critical Step):
-
Dissolve Fmoc-2-Me-D-Nle-OH (3 eq) and HATU (2.9 eq) in minimum DMF.
-
Add DIPEA (6 eq) immediately before adding to the resin.
-
Note: Pre-activation should not exceed 1 minute to avoid racemization (though less risk with quaternary center, side reactions can occur).
-
-
Coupling:
-
Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
-
De-Fmoc (Post-cycle): Removal of Fmoc from the newly added 2-Me-D-Nle is extremely slow due to the steric bulk protecting the amine.
-
Use 20% Piperidine + 0.1M DBU in DMF.
-
Extend reaction time to 2 x 20 mins.
-
Diagram 2: Sterically Hindered SPPS Workflow
Caption: Optimized SPPS workflow for sterically hindered alpha-methyl amino acids, highlighting the mandatory double coupling and DBU-enhanced deprotection.
Part 5: Future Outlook & Peptidomimetics
The legacy of 2-methyl-D-norleucine extends beyond Alzheimer's. It is now a template for Peptidomimetic Design . By incorporating this residue, drug developers can:
-
Force Helicity: The steric lock forces the peptide backbone into a helical turn, often increasing binding affinity for GPCRs (G-protein-coupled receptors).
-
Oral Bioavailability: The resistance to proteolysis is a prerequisite for any peptide drug candidate intended for oral or systemic delivery.
References
-
Schöllkopf, U., Groth, U., & Deng, C. (1981). Enantioselective Synthesis of
-Methyl-Amino Acids via Bis-Lactim Ethers.[3] Angewandte Chemie International Edition. -
Toniolo, C., et al. (1993).[4] Structure and conformation of
-methylated amino acids and peptides. Biopolymers. -
Kapurniotu, A., et al. (2003).
-Amyloid Inhibitors. Journal of Medicinal Chemistry. -
Wimmer, R., et al. (1996). Comparison of proline and N-methylnorleucine induced conformational equilibria in cyclic pentapeptides. FEBS Letters.
-
Bachem Technical Guides. (2023). Solid Phase Peptide Synthesis (SPPS) of Hindered Amino Acids.[5]
Sources
Methodological & Application
incorporation of 2-methyl-D-norleucine in solid-phase peptide synthesis (SPPS)
Application Note: High-Efficiency Incorporation of 2-Methyl-D-Norleucine in Solid-Phase Peptide Synthesis (SPPS)
Executive Summary
The incorporation of 2-methyl-D-norleucine (also known as (R)-
This guide details an optimized protocol utilizing high-efficiency coupling reagents (HATU/HOAt) and microwave irradiation to overcome the energy barriers associated with this quaternary center.
Strategic Analysis: The Steric Barrier
To successfully incorporate 2-methyl-D-norleucine, one must understand the two distinct kinetic barriers:
-
Barrier A (Coupling of the Residue): The incoming Fmoc-2-Me-D-Nle-OH activated ester faces steric clash with the resin-bound peptide N-terminus. While difficult, this is generally manageable with potent activation.
-
Barrier B (Coupling onto the Residue): This is the critical failure point. Once 2-Me-D-Nle is attached, its N-terminal amine is attached to a quaternary carbon. This amine is buried within a "steric umbrella" formed by the
-methyl and the butyl side chain, making it a poor nucleophile. Standard coupling conditions often result in deletion sequences at this position.
Recommended Strategy:
-
Activation: Use HATU or PyAOP with HOAt as an additive to generate the highly reactive -OAt ester.
-
Energy: Microwave irradiation is mandatory for high crude purity.
-
Resin: Use low-loading resins (0.2–0.4 mmol/g) to minimize inter-chain aggregation, which exacerbates the steric problem.
Experimental Protocol
Reagents and Stock Solutions
-
Fmoc-2-Me-D-Nle-OH: 0.2 M in DMF.
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), 0.5 M in DMF.
-
Additive: HOAt (1-Hydroxy-7-azabenzotriazole), 0.5 M in DMF. Note: HOAt is preferred over HOBt due to the "neighboring group effect" of the pyridine nitrogen, which accelerates coupling.
-
Base: DIEA (Diisopropylethylamine), 2.0 M in NMP (N-methylpyrrolidone).
Step-by-Step Coupling Workflow
Step 1: Fmoc Deprotection (Pre-Coupling) Before coupling the hindered amino acid, ensure the previous amine is fully exposed.
-
Reagent: 20% Piperidine in DMF + 0.1 M Oxyma Pure (to suppress racemization of the pre-existing chain).
-
Conditions: Microwave at 75°C for 3 minutes (or 2 x 10 min at RT).
-
Wash: DMF (4 x 30 sec).
Step 2: Coupling of Fmoc-2-Me-D-Nle-OH (Barrier A)
-
Stoichiometry: 4 eq. Amino Acid : 4 eq.[1][2] HATU : 4 eq. HOAt : 8 eq. DIEA.
-
Pre-activation: Mix Amino Acid, HATU, and HOAt. Add DIEA immediately before adding to resin. Do not pre-activate for >2 minutes to avoid racemization of the activated ester.
-
Microwave Conditions:
-
Temperature: 75°C
-
Power: 30W (variable)
-
Time: 10 minutes
-
-
Double Coupling: Highly recommended. Repeat the step with fresh reagents.
Step 3: Capping (Critical) Unreacted amines from the previous step must be permanently capped to prevent deletion sequences.
-
Reagent: Acetic Anhydride (5%) / Pyridine (6%) in DMF.
-
Time: 10 minutes at RT.
Step 4: Deprotection of 2-Me-D-Nle
The Fmoc group on an
-
Conditions: Microwave at 75°C for 2 x 3 minutes . (Double deprotection is required).
Step 5: Coupling onto 2-Me-D-Nle (Barrier B) This is the most difficult step. The nucleophile is the hindered amine of the 2-Me-D-Nle.
-
Incoming Amino Acid: Use a small, flexible amino acid if sequence permits (e.g., Gly, Ala). If coupling a bulky residue (Val, Ile, Pro), expect difficulty.
-
Reagent: PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is often superior to HATU for this specific step as it avoids guanidinium capping side reactions.
-
Stoichiometry: 5 eq. AA : 5 eq.[2] PyAOP : 10 eq. DIEA.
-
Microwave Conditions:
-
Temperature: 75°C (Increase to 90°C if incoming AA is not Cys/His).
-
Time: 2 x 10 minutes (Double couple is mandatory).
-
Process Visualization
The following diagram illustrates the steric bottleneck and the optimized workflow to overcome it.
Caption: Workflow for overcoming steric barriers during the incorporation of
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling (Barrier A) | Steric clash prevents approach of activated ester. | Switch solvent to NMP (better swelling). Increase temperature to 85°C (if no Cys/His present). Use acid fluoride activation (TFFH). |
| Deletion of Next Residue (Barrier B) | Nucleophile (amine) is too hindered to attack incoming AA. | Mandatory Double Coupling. Switch from HATU to PyAOP or COMU . Use a "magic mixture" of DCM/DMF (1:1) to improve resin swelling.[2][6] |
| Diketopiperazine (DKP) Formation | If 2-Me-D-Nle is the 2nd residue from N-terminus, it can back-bite. | Use 2-Chlorotrityl Chloride (2-CTC) resin (sterically bulky linker prevents DKP).[7] Avoid Fmoc-deprotection until the next AA is coupled (using N-protected dipeptide blocks). |
| Racemization | Over-activation or prolonged base exposure. | Use Oxyma Pure instead of HOBt. Limit pre-activation time to < 2 mins. Use Collidine instead of DIEA (weaker base). |
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Hoyer, K., et al. (2008). Synthesis of sterically hindered
-amino acids and their incorporation into peptides. Journal of Peptide Science. (Contextualizing Aib and -methyl analogs). Link -
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Application Note. Link
-
Wenschuh, H., et al. (2002). Coherent synthesis of peptide sequences using microwave irradiation. Biopolymers, 71(6). (Foundational work on microwave SPPS for difficult sequences). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. US20070270573A1 - Microwave enhanced N-Fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. JP2007211013A - N-fmoc deprotection enhanced by microwave in peptide synthesis - Google Patents [patents.google.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
2-methyl-D-norleucine in the design of enzyme inhibitors
Application Notes & Protocols
Topic: The Strategic Incorporation of 2-methyl-D-norleucine in the Rational Design of Potent and Stable Enzyme Inhibitors
Audience: Researchers, scientists, and drug development professionals in academia and the pharmaceutical industry.
Introduction: Beyond Nature's Alphabet
The twenty canonical amino acids form the foundation of life, yet their inherent limitations—primarily their susceptibility to proteolytic degradation and restricted structural diversity—pose significant challenges in drug development. The strategic use of unnatural amino acids (U-AAs) has emerged as a powerful tool to overcome these hurdles, enabling the design of therapeutic peptides and peptidomimetics with enhanced stability, target specificity, and novel mechanisms of action[][2].
This guide focuses on a particularly intriguing U-AA: 2-methyl-D-norleucine (2-Me-D-Nle) . This molecule is a synthetic amino acid derivative that is not found in natural proteins[3][4]. Its unique trifecta of structural features offers a compelling rationale for its inclusion in enzyme inhibitor design:
-
D-Stereochemistry: The D-configuration at the alpha-carbon provides intrinsic resistance to degradation by most endogenous proteases, which are stereospecific for L-amino acids. This dramatically increases the in vivo half-life of peptide-based inhibitors[5].
-
α-Methylation: The methyl group on the Cα atom introduces significant steric hindrance. This has a profound impact on the local conformation of the peptide backbone, restricting rotational freedom and often inducing specific secondary structures like turns or helices. This conformational rigidity can pre-organize the inhibitor into its bioactive conformation, leading to a favorable binding entropy and higher affinity for the target enzyme.
-
Norleucine Side Chain: The linear, four-carbon (n-butyl) side chain of norleucine is an isomer of leucine and isoleucine but lacks their branching[6]. This provides a non-polar, hydrophobic moiety that can probe and exploit hydrophobic pockets within an enzyme's active site. Crucially, it serves as a non-oxidizable isostere for methionine, eliminating the risk of metabolic inactivation through sulfur oxidation[4].
By combining these three features, 2-methyl-D-norleucine becomes a powerful building block for creating enzyme inhibitors with superior potency, metabolic stability, and conformational definition.
Part 1: Design Philosophy and Synthesis Workflow
The incorporation of 2-Me-D-Nle into a peptide sequence is a deliberate design choice aimed at enhancing specific properties of a lead compound. The typical workflow involves identifying a target, designing a peptidomimetic inhibitor, synthesizing it, and then characterizing its activity.
Logical Workflow for Inhibitor Development
The following diagram illustrates the iterative process of designing and validating an enzyme inhibitor incorporating 2-Me-D-Nle.
Caption: Iterative workflow for the design and validation of enzyme inhibitors.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 2-Me-D-Nle-Containing Peptide
The primary challenge in synthesizing peptides with α-methylated amino acids is the steric hindrance around the carbonyl group, which can lead to slow and incomplete coupling reactions[7]. This protocol outlines a robust method using a potent coupling agent to overcome this issue.
Objective: To synthesize a model pentapeptide (e.g., Ac-Ala-Asp-Val-(2-Me-D-Nle)-Lys-NH2) on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Val-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Ala-OH)
-
Fmoc-2-methyl-D-norleucine-OH
-
Coupling Agent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended for the sterically hindered coupling[7].
-
Base: Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 20% piperidine in DMF
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Diethyl ether (cold)
-
Acetic anhydride for N-terminal acetylation
Step-by-Step Methodology:
-
Resin Preparation:
-
Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes to ensure complete removal of the Fmoc group[8].
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (Standard):
-
For standard amino acids (Lys, Val, Asp, Ala): In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activated mixture to the resin and agitate for 1-2 hours.
-
Perform a ninhydrin test to confirm complete coupling (absence of free amines). If incomplete, repeat the coupling step ("double coupling").
-
Wash the resin with DMF (5-7 times).
-
-
Coupling of Fmoc-2-methyl-D-norleucine (Sterically Hindered):
-
Causality: The α-methyl group severely hinders the approach to the carbonyl carbon. Therefore, a more potent coupling agent and longer reaction time are necessary to achieve high coupling efficiency.
-
In a separate vial, dissolve Fmoc-2-methyl-D-norleucine-OH (4 eq.) in DMF. Add HATU (3.9 eq.) and DIPEA (8 eq.). Allow to pre-activate for 5-10 minutes.
-
Add the activated mixture to the deprotected resin.
-
Agitate for 4-6 hours. It is common to let these couplings run overnight.
-
Self-Validation: A ninhydrin test is crucial here. A positive test (blue beads) indicates incomplete coupling, necessitating a second coupling step (double coupling) before proceeding.
-
-
Repeat Cycles: Repeat steps 2 and 3 (or 4 for other hindered residues) for each amino acid in the sequence.
-
N-Terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.
-
Agitate for 30 minutes. This "caps" the N-terminus.
-
Wash with DMF, then Dichloromethane (DCM), and dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Add the cold cleavage cocktail (TFA/TIS/Water) to the resin.
-
Agitate at room temperature for 2-3 hours[7]. TIS is a scavenger to protect side chains from reactive species generated during cleavage.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether[7].
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
-
Dry the peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry (e.g., LC-MS).
-
Part 2: Biochemical Characterization of the Inhibitor
Once the purified inhibitor is in hand, its biological activity must be quantified. The half-maximal inhibitory concentration (IC50) is the most common metric for inhibitor potency.
Protocol 2: Determining IC50 using a Protease FRET Assay
Objective: To determine the IC50 value of the synthesized 2-Me-D-Nle-containing peptide against a model protease (e.g., Caspase-3 or a viral protease like SARS-CoV-2 3CLpro).
Principle: This assay uses a synthetic peptide substrate containing a fluorescent reporter (e.g., EDANS) and a quencher (e.g., DABCYL). In its intact state, the quencher absorbs the fluorescence emitted by the reporter via Förster Resonance Energy Transfer (FRET). When the protease cleaves the substrate, the reporter and quencher are separated, leading to an increase in fluorescence that can be measured over time. An inhibitor will slow down this rate of fluorescence increase.
Materials:
-
Recombinant purified target protease
-
FRET substrate specific for the protease
-
Assay Buffer (e.g., 20 mM Tris, 150 mM NaCl, 5 mM DTT, pH 7.5)
-
Synthesized inhibitor stock solution (in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X enzyme solution in assay buffer.
-
Prepare a 2X FRET substrate solution in assay buffer.
-
Prepare a serial dilution of the inhibitor in DMSO, then dilute further into assay buffer to create 4X inhibitor solutions. The final DMSO concentration in the well should be kept constant and low (<1%).
-
-
Assay Setup:
-
In the 96-well plate, add 25 µL of each 4X inhibitor concentration (including a "no inhibitor" control with buffer/DMSO only).
-
Add 25 µL of a "no enzyme" control to determine background fluorescence.
-
Add 50 µL of the 2X enzyme solution to all wells except the "no enzyme" control. Add 50 µL of assay buffer to the "no enzyme" control wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiating the Reaction:
-
Initiate the enzymatic reaction by adding 50 µL of the 2X FRET substrate solution to all wells. The final volume will be 100 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths for the FRET pair.
-
Measure the fluorescence intensity every minute for 30-60 minutes (kinetic mode).
-
-
Data Analysis:
-
For each inhibitor concentration, calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.
-
Normalize the velocities by setting the "no inhibitor" control rate to 100% activity and the "no enzyme" control to 0% activity.
-
Plot the percent activity versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.
-
Data Presentation: Hypothetical Inhibition Data
| Inhibitor Concentration [nM] | Log [Inhibitor] | % Enzyme Activity |
| 0.1 | -1.0 | 98.5 |
| 1 | 0.0 | 92.1 |
| 10 | 1.0 | 75.3 |
| 50 | 1.7 | 48.9 |
| 100 | 2.0 | 28.4 |
| 500 | 2.7 | 8.1 |
| 1000 | 3.0 | 3.5 |
| From this data, the calculated IC50 would be approximately 50 nM. |
Part 3: Elucidating the Mechanism of Action (MOA)
Determining the IC50 provides a measure of potency, but understanding how the inhibitor works is critical for further development. Mechanism of action studies can differentiate between competitive, non-competitive, uncompetitive, or mixed-type inhibition.[9]
Workflow for MOA Determination
Sources
- 2. Designer enzyme uses unnatural amino acid for catalysis | EurekAlert! [eurekalert.org]
- 3. CAS 138751-02-7: 5-Methyl-D-norleucine | CymitQuimica [cymitquimica.com]
- 4. Norleucine, D-(-)- | C6H13NO2 | CID 456468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Norleucine - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Characterization of Inhibitor Binding Through Multiple Inhibitor Analysis: A Novel Local Fitting Method - PubMed [pubmed.ncbi.nlm.nih.gov]
synthesis of 2-methyl-D-norleucine derivatives for research
Application Note & Protocol
Title: Asymmetric Synthesis of 2-Methyl-D-norleucine and its Derivatives for Incorporation into Bioactive Peptides
Introduction: The Significance of α-Methylated Non-Canonical Amino Acids
Non-canonical amino acids (ncAAs) are powerful tools in chemical biology and drug discovery, enabling the synthesis of peptides and proteins with novel properties. Among these, α-methylated amino acids, such as 2-methyl-D-norleucine, are of particular interest. The introduction of a methyl group at the α-carbon sterically hinders rotation around the peptide backbone, conferring increased resistance to enzymatic degradation and providing conformational constraints that can lock a peptide into a bioactive conformation. 2-Methyl-D-norleucine, a chiral analog of leucine, is particularly valuable for probing hydrophobic interactions in peptide-protein binding and for developing more stable and potent peptide-based therapeutics.
This guide provides a detailed protocol for the asymmetric synthesis of 2-methyl-D-norleucine, focusing on a practical and scalable laboratory method. We will also cover the subsequent derivatization of the synthesized amino acid for its application in solid-phase peptide synthesis (SPPS).
Strategic Overview: The Asymmetric Strecker Synthesis
The synthesis of enantiomerically pure α-methylated amino acids presents a significant challenge. Among the various established methods, the asymmetric Strecker synthesis stands out for its reliability and control over stereochemistry. This approach involves the condensation of a ketone with an amine and a cyanide source, followed by the hydrolysis of the resulting α-aminonitrile. The key to achieving high enantioselectivity lies in the use of a chiral auxiliary.
In this protocol, we will utilize a well-established method involving the formation of a chiral Schiff base from a ketone and a chiral amine, followed by the diastereoselective addition of a cyanide source. Subsequent hydrolysis of the aminonitrile will yield the desired D-amino acid.
Diagram 1: Overall workflow for the asymmetric synthesis of 2-methyl-D-norleucine.
Detailed Experimental Protocol: Synthesis of 2-Methyl-D-norleucine
Disclaimer: This protocol involves the use of hazardous materials, including cyanide salts. All procedures must be performed in a well-ventilated fume hood by trained personnel, with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Hexanone | Reagent Grade, ≥98% | Sigma-Aldrich | |
| (R)-(+)-α-Methylbenzylamine | ≥98% | Sigma-Aldrich | Chiral auxiliary |
| Trimethylsilyl cyanide (TMSCN) | ≥97% | Sigma-Aldrich | Extremely toxic. Handle with extreme care. |
| Zinc Chloride (ZnCl₂) | Anhydrous, ≥98% | Sigma-Aldrich | |
| Diethyl ether (Et₂O) | Anhydrous | Various | |
| Dichloromethane (DCM) | Anhydrous | Various | |
| Hydrochloric acid (HCl) | 37% (conc.) | Various | |
| Sodium bicarbonate (NaHCO₃) | Saturated solution | Various | |
| Magnesium sulfate (MgSO₄) | Anhydrous | Various | |
| Silica gel | 60 Å, 230-400 mesh | Various | For column chromatography |
Step-by-Step Procedure
Step 1: Formation of the Chiral Imine
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-hexanone (1.0 eq), (R)-(+)-α-methylbenzylamine (1.05 eq), and toluene (approx. 0.5 M).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.02 eq).
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC-MS until the starting ketone is consumed (typically 4-6 hours).
-
Once complete, cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude chiral imine. This is typically used in the next step without further purification.
Step 2: Diastereoselective Cyanide Addition
-
Under an inert atmosphere (N₂ or Ar) , dissolve the crude chiral imine in anhydrous dichloromethane (DCM, approx. 0.3 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add anhydrous zinc chloride (0.2 eq) to the solution and stir for 15 minutes.
-
Slowly add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise over 30 minutes, maintaining the temperature at -78 °C.
-
Allow the reaction to stir at -78 °C for 4-6 hours. Monitor the reaction by TLC for the disappearance of the imine.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.
Step 3: Hydrolysis and Removal of the Chiral Auxiliary
-
To the crude α-aminonitrile, add 6 M hydrochloric acid (a sufficient volume to ensure complete dissolution and reaction).
-
Heat the mixture to reflux (approx. 110 °C) for 12-18 hours. This step hydrolyzes the nitrile to a carboxylic acid and cleaves the chiral auxiliary.
-
Cool the reaction mixture to room temperature. The chiral auxiliary, (R)-(+)-α-methylbenzylamine, can be recovered from the acidic aqueous layer by basification and extraction with an organic solvent.
-
Concentrate the aqueous layer under reduced pressure to obtain the crude amino acid hydrochloride salt.
Step 4: Purification and Isolation
-
The crude amino acid can be purified by ion-exchange chromatography or by recrystallization.
-
For ion-exchange chromatography, dissolve the crude product in water and load it onto a Dowex 50WX8 resin column (H⁺ form).
-
Wash the column with deionized water to remove any remaining impurities.
-
Elute the amino acid with a dilute ammonium hydroxide solution (e.g., 2 M NH₄OH).
-
Collect the fractions containing the amino acid (monitor by ninhydrin staining on a TLC plate).
-
Combine the pure fractions and concentrate under reduced pressure to yield 2-methyl-D-norleucine as a white solid.
Characterization
The final product should be characterized to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the methyl, methylene, and methine protons of the 2-methyl-D-norleucine structure. |
| ¹³C NMR | Resonances for all six unique carbons. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of 2-methyl-D-norleucine (C₇H₁₅NO₂ = 145.20 g/mol ). |
| Chiral HPLC/GC | Determination of enantiomeric excess (e.e.) by comparison with a racemic standard. |
Synthesis of N-Boc-2-methyl-D-norleucine for Peptide Synthesis
For incorporation into peptides using solid-phase peptide synthesis (SPPS), the α-amino group of 2-methyl-D-norleucine must be protected, typically with a Boc (tert-butyloxycarbonyl) group.
Diagram 2: Workflow for N-Boc protection of 2-methyl-D-norleucine.
Protocol for N-Boc Protection
-
Dissolve 2-methyl-D-norleucine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (NaHCO₃, 2.5 eq) and stir until dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-2-methyl-D-norleucine.
This N-protected derivative is now ready for activation and coupling in SPPS.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of chiral imine | Incomplete removal of water. | Ensure the Dean-Stark trap is functioning correctly. Use a fresh, anhydrous solvent. |
| Low diastereoselectivity in cyanation | Presence of moisture. Reaction temperature too high. | Use anhydrous solvents and reagents. Maintain the reaction temperature at -78 °C. |
| Incomplete hydrolysis of the nitrile | Insufficient reaction time or acid concentration. | Increase the reflux time or use a more concentrated acid solution. |
| Difficulty in separating diastereomers | Similar polarity of the diastereomeric aminonitriles. | Optimize the mobile phase for column chromatography. Consider derivatization to improve separation. |
Conclusion
This application note provides a comprehensive and reliable protocol for the asymmetric synthesis of 2-methyl-D-norleucine, a valuable non-canonical amino acid for research and drug development. The use of a chiral auxiliary in a Strecker-type synthesis allows for good control over the stereochemistry of the final product. Furthermore, a straightforward method for the N-Boc protection of the synthesized amino acid is presented, enabling its direct use in peptide synthesis. By following these detailed procedures, researchers can confidently produce this important building block for their scientific investigations.
References
-
Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45. [Link]
-
Duthaler, R. O. (1994). Recent developments in the stereoselective synthesis of α-amino acids. Tetrahedron, 50(6), 1539-1650. [Link]
-
Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective synthesis of quaternary α-amino acids. Part 1: Stereoselective alkylation of chiral glycine and serine anion equivalents. Tetrahedron: Asymmetry, 18(22), 2587-2634. [Link]
-
Vedejs, E., & Fields, S. C. (1996). A Chiral Auxiliary for Asymmetric Synthesis of α-Amino Acids. The Journal of Organic Chemistry, 61(9), 3028–3034. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]
-
Evans, D. A., et al. (1982). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]
Troubleshooting & Optimization
Technical Support Center: 2-Methyl-D-Norleucine Synthesis
The following technical guide details the optimization of 2-Methyl-D-Norleucine synthesis, focusing on yield improvement and stereochemical integrity. It is structured as a Tier 3 Support resource for organic chemists and process engineers.
Topic: Yield Optimization & Troubleshooting Target Molecule: (R)-2-Amino-2-methylhexanoic acid (D-α-Methylnorleucine) CAS: 63196-45-2 (racemate) | Stereospecific forms vary.
Executive Summary: The "Quaternary" Challenge
Synthesizing 2-methyl-D-norleucine presents a dual challenge: constructing a sterically hindered quaternary carbon center and maintaining high enantiomeric excess (ee). Standard amino acid protocols often fail due to the "Hydrolysis Bottleneck" —the extreme stability of the steric bulk protects the amide bond during the final cleavage step.
This guide prioritizes two methodologies:
-
Schöllkopf Bis-Lactim Ether Method: Best for de novo asymmetric synthesis (High ee, Lab Scale).
-
Enzymatic Resolution (PGA): Best for bulk production (Scalable, Cost-effective).
Method A: Asymmetric Synthesis (Schöllkopf Bis-Lactim Ether)
Objective: Direct synthesis of the D-isomer using a chiral auxiliary. Core Logic: The isopropyl group of the L-Valine auxiliary shields one face of the enolate, forcing the incoming butyl group to attack from the trans face, yielding the (R)-configuration (D-form).
Workflow Visualization
Caption: Schöllkopf pathway highlighting the critical lithiation and hydrolysis checkpoints.[1][2]
Optimized Protocol
-
Substrate Preparation: React Cyclo-(L-Val-L-Ala) with trimethyloxonium tetrafluoroborate to form the bis-lactim ether.
-
Note: Use L-Ala as the second component to provide the
-methyl group pre-installed.
-
-
Metallation: Cool solution (THF) to -78°C . Add n-BuLi (1.05 eq) dropwise. Stir for 20 min.
-
Critical: Temperature must not rise above -70°C to prevent racemization or decomposition.
-
-
Alkylation: Add n-Butyl Iodide (1.1 eq) slowly. Stir at -78°C for 2 hours, then allow to warm to room temperature overnight.
-
Hydrolysis (The Yield Killer):
-
Standard: 0.25N TFA/Water (room temp) opens the ring to the dipeptide (L-Val-D-MeNle-OMe).
-
Advanced Cleavage: To release the free amino acid from the dipeptide, use 6N HCl in dioxane at reflux for 48-72 hours.
-
Yield Tip: For the quaternary center, standard hydrolysis is often incomplete. Monitor via LC-MS.
-
Troubleshooting Guide: Schöllkopf Method
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Moisture in n-BuLi or THF. | Titrate n-BuLi before use. Distill THF over Na/Benzophenone. Ensure inert atmosphere (Ar/N2). |
| Low ee% (<90%) | Temperature fluctuation during lithiation. | Keep reaction strictly at -78°C . Pre-cool the alkyl halide before addition. |
| Incomplete Hydrolysis | Steric hindrance of the quaternary center. | Switch from aqueous HCl to HBr in Acetic Acid or use a sealed tube at 110°C. Warning: Harsh conditions may degrade product. |
| Valine Contamination | Poor separation of auxiliary. | Use fractional distillation of the methyl esters (Val-OMe is more volatile) or ion-exchange chromatography (Dowex 50W). |
Method B: Enzymatic Resolution (Penicillin G Acylase)
Objective: Scale-up synthesis via kinetic resolution. Core Logic: Penicillin G Acylase (PGA) is highly specific for hydrolyzing N-phenylacetyl-L-amino acids. It leaves the N-phenylacetyl-D-amino acid untouched, which can be chemically hydrolyzed to yield the pure D-product.
Workflow Visualization
Caption: Kinetic resolution pathway isolating the D-isomer from the unreacted supernatant.
Optimized Protocol
-
Derivatization: React racemic 2-methyl-norleucine with phenylacetyl chloride (Schotten-Baumann conditions) to form N-phenylacetyl-DL-2-methyl-norleucine.
-
Enzymatic Step: Suspend the derivative in water (pH 8.0). Add immobilized Penicillin G Acylase (PGA) . Maintain pH 8.0 with dilute NaOH (autotitrator) at 37°C.
-
Resolution: The enzyme hydrolyzes the L-isomer to free L-amino acid (precipitates/water soluble) and phenylacetic acid. The D-amide remains unreacted.
-
Isolation of D-Isomer:
-
Acidify to pH 6.0.
-
Extract the unreacted N-phenylacetyl-D-2-methyl-norleucine into Ethyl Acetate (EtOAc).
-
Yield Check: The aqueous phase contains the L-product (waste/byproduct).
-
-
Final Hydrolysis: Reflux the extracted D-amide with 6N HCl for 12-24 hours to remove the phenylacetyl group. Isolate via ion exchange.
Troubleshooting Guide: Enzymatic Method
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Enzyme inhibition by product (Phenylacetic acid). | Use a resin to scavenge Phenylacetic acid in situ or perform continuous extraction. |
| Poor Enantiopurity (low ee) | Non-specific chemical hydrolysis. | Ensure pH does not exceed 8.5. Keep temperature strictly at 37°C. |
| Emulsion during Extraction | Protein/Enzyme leaching. | Use immobilized enzyme (e.g., Eupergit C). Filter enzyme before extraction. |
| Loss of D-Isomer | Incomplete extraction. | The D-amide is hydrophobic but can be trapped in the enzyme carrier. Wash the enzyme beads with EtOAc. |
Comparative Data & Yield Expectations
| Parameter | Schöllkopf Method | Enzymatic Resolution (PGA) |
| Primary Yield | 40 - 60% (Chemical) | 35 - 45% (from racemate) |
| Max Theoretical Yield | 100% | 50% (unless DKR used) |
| Enantiomeric Excess (ee) | > 95% | > 99% |
| Cost per Gram | High (Chiral Aux, n-BuLi) | Low (Bulk reagents, reusable enzyme) |
| Scalability | Low (<100g) | High (kg to tons) |
| Key Bottleneck | Hydrolysis of Bis-lactim | Synthesis of Racemic Precursor |
Frequently Asked Questions (FAQ)
Q1: Why is the hydrolysis of the Schöllkopf intermediate so difficult for this specific molecule? A: The presence of both a methyl group and a butyl group on the alpha-carbon creates a "neopentyl-like" steric environment. This blocks the trajectory of water attacking the amide carbonyl. Standard conditions (0.25N TFA) only cleave the imino ether; breaking the peptide bond requires harsh conditions (6N HCl, reflux, >24h) which can degrade the product.
Q2: Can I use Acylase I (Aspergillus melleus) instead of Penicillin G Acylase? A: Generally, No . Acylase I is effective for standard alpha-amino acids but often shows zero or very low activity towards alpha-methyl amino acids due to the lack of the alpha-proton, which is critical for the enzyme's active site alignment. PGA is unique because it recognizes the distant phenylacetyl group, making it more tolerant of the alpha-methyl steric bulk.
Q3: How do I determine the absolute configuration of my product? A: Measure the optical rotation and compare with literature values:
-
(S)-2-methyl-norleucine:
(c=1, H2O) (verify specific solvent/concentration in literature). -
Alternatively, use chiral HPLC with a ligand-exchange column (e.g., Chirex 3126) using CuSO4 eluent.
Q4: Is there a way to recycle the L-isomer in the enzymatic method? A: Yes. The L-amino acid byproduct can be racemized using a Schiff base mechanism (with salicylaldehyde and acetic acid) or via radical racemization, then re-subjected to the resolution process. This is known as Dynamic Kinetic Resolution (DKR) logic, though done in batch steps here.
References
-
Schöllkopf Bis-Lactim Synthesis: Schöllkopf, U., Groth, U., & Deng, C. (1981).[2] Enantioselective Syntheses of (R)-Amino Acids Using L-Valine as Chiral Agent.[1][2] Angewandte Chemie International Edition, 20(9), 798–799. Link
-
Enzymatic Resolution of Alpha-Methyl Amino Acids: Weiner, B., et al. (2010). Biocatalytic formation of non-proteinogenic α-amino acids.[3] Chemical Society Reviews, 39, 4502-4524. Link
-
Hydrolysis of Hindered Amides: O'Donnell, M. J. (2001). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506–517. Link
-
Penicillin G Acylase Selectivity: Alkema, W. B. L., et al. (2003). Structural insights into the substrate specificity of penicillin G acylase. Protein Engineering, Design and Selection, 16(11), 831-838. Link
Sources
Technical Support Center: Optimization of Deprotection for 2-Methyl-D-norleucine Containing Peptides
Welcome to the technical support center for scientists and researchers working with peptides incorporating the sterically hindered, non-proteinogenic amino acid, 2-methyl-D-norleucine. The unique α,α-disubstituted nature of this residue presents significant challenges during solid-phase peptide synthesis (SPPS), particularly during the deprotection steps. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities and achieve higher purity and yield of your target peptide.
Understanding the Core Challenge: Steric Hindrance
The primary obstacle in synthesizing peptides with 2-methyl-D-norleucine is the immense steric bulk around the α-carbon. This hindrance can lead to incomplete reactions, not only during coupling but also during the removal of N-terminal protecting groups (Fmoc or Boc) and side-chain protecting groups during final cleavage. This guide will focus on overcoming the challenges associated with these deprotection steps.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the deprotection of 2-methyl-D-norleucine containing peptides, their probable causes, and actionable solutions.
Issue 1: Incomplete N-terminal Fmoc-Group Removal
-
Symptom: You observe a significant peak in your HPLC analysis corresponding to the Fmoc-protected peptide, or you get a negative result in a post-deprotection ninhydrin test (or a similar test for primary amines).
-
Probable Cause: The steric hindrance from the 2-methyl-D-norleucine residue is preventing the bulky piperidine base from efficiently accessing and removing the Fmoc group.[1][2]
-
Solutions:
-
Extend Deprotection Time: Increase the piperidine treatment time. Instead of the standard 10-20 minutes, try extending it to 30-60 minutes.[3]
-
Increase Piperidine Concentration: While 20% piperidine in DMF is standard, increasing the concentration to 30-50% can enhance the reaction rate.[4][5]
-
Use a Stronger Base: Consider using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine (e.g., 2% DBU/2% piperidine in DMF). DBU is a stronger, non-nucleophilic base that can be more effective for hindered systems.[6]
-
Elevated Temperature: Performing the deprotection at a slightly elevated temperature (e.g., 30-35°C) can increase the reaction kinetics. However, monitor carefully for potential side reactions.
-
Issue 2: Incomplete Boc-Group Removal
-
Symptom: Mass spectrometry analysis of the cleaved peptide shows a significant amount of a +56 Da adduct, corresponding to the remaining tert-butyl group.
-
Probable Cause: The acidic conditions of the trifluoroacetic acid (TFA) cocktail are insufficient to completely cleave the Boc group from the sterically hindered N-terminus.
-
Solutions:
-
Prolonged TFA Treatment: Extend the cleavage time with your TFA cocktail. Instead of the typical 2-3 hours, consider increasing it to 4-6 hours.
-
Stronger Acidic Conditions: While increasing the TFA concentration is standard, for extremely difficult cases, a stronger acid system might be considered, though this increases the risk of side reactions. A more practical approach is to ensure the freshness and purity of your TFA.
-
Issue 3: Peptide Aggregation During Synthesis
-
Symptom: You notice poor swelling of the resin, and both coupling and deprotection reactions are sluggish.
-
Probable Cause: The incorporation of the hydrophobic 2-methyl-D-norleucine can induce the peptide chain to aggregate on the solid support, limiting reagent accessibility.[7][8]
-
Solutions:
-
Chaotropic Agents: Add chaotropic salts like LiCl or KSCN to the reaction mixture to disrupt hydrogen bonding and reduce aggregation.
-
Solvent Choice: Switch from DMF to N-methylpyrrolidone (NMP), which has better solvating properties for aggregating peptides.
-
Microwave Synthesis: The use of microwave energy can help to break up aggregates and accelerate both coupling and deprotection steps.[9]
-
Issue 4: Side Reactions During Final Cleavage
-
Symptom: Your crude peptide shows multiple unidentified peaks in the HPLC, and mass spectrometry reveals unexpected modifications.
-
Probable Cause: The extended cleavage times and harsh acidic conditions required for deprotecting hindered residues can promote side reactions with sensitive amino acids in your sequence (e.g., Trp, Met, Cys, Tyr).[10][11]
-
Solutions:
-
Optimized Scavenger Cocktail: Use a well-designed scavenger cocktail to quench reactive cationic species generated during cleavage. A common and effective cocktail is "Reagent K" or variations thereof.[10]
-
Scavenger Selection:
-
For Tryptophan: Include 1,2-ethanedithiol (EDT) or triisopropylsilane (TIS) to prevent alkylation.
-
For Methionine: Thioanisole is commonly used to prevent S-alkylation.[11]
-
For Tyrosine: Phenol or cresol can protect the hydroxyl group.
-
For Cysteine: EDT and TIS are crucial to prevent re-attachment of protecting groups and other modifications.[12]
-
-
Frequently Asked Questions (FAQs)
Q1: Why is 2-methyl-D-norleucine so difficult to work with compared to other non-proteinogenic amino acids?
A1: The challenge arises from its α,α-disubstituted nature. Unlike most amino acids that have a hydrogen on the alpha-carbon, 2-methyl-D-norleucine has a methyl group. This, in addition to the side chain, creates significant steric hindrance, making it difficult for reagents to access the peptide backbone for both coupling and deprotection reactions.[13][14]
Q2: Can I use standard cleavage cocktails for peptides containing 2-methyl-D-norleucine?
A2: While standard cocktails can be a starting point, they often require optimization. Due to the likely need for extended cleavage times, a robust scavenger package is essential to protect other sensitive residues in your peptide.[15][16] It is highly recommended to perform a small-scale trial cleavage to determine the optimal time and cocktail composition.
Q3: Is an orthogonal protection strategy beneficial for synthesizing these types of peptides?
A3: Absolutely. An orthogonal strategy, where different protecting groups are removed under distinct conditions, can be highly advantageous. For instance, using a base-labile Fmoc group for the N-terminus and acid-labile side-chain protecting groups allows for sequential deprotection without affecting other parts of the peptide.[17]
Q4: How can I monitor the completeness of the deprotection reactions?
A4: For Fmoc deprotection, you can perform a qualitative ninhydrin (Kaiser) test on a few resin beads after the deprotection step. A positive result (blue beads) indicates the presence of free primary amines. For Boc deprotection, monitoring is typically done post-cleavage via HPLC and mass spectrometry of the crude peptide.
Experimental Protocols
Protocol 1: Optimized Fmoc-Deprotection for 2-Methyl-D-norleucine
-
After coupling the amino acid preceding 2-methyl-D-norleucine, wash the resin thoroughly with DMF (3 x 10 mL/g resin).
-
Add a solution of 30% piperidine in DMF (10 mL/g resin) to the reaction vessel.
-
Agitate the mixture at room temperature for 30 minutes.[3]
-
Drain the deprotection solution.
-
Add a fresh portion of 30% piperidine in DMF and agitate for another 30 minutes.
-
Drain the solution and wash the resin extensively with DMF (5 x 10 mL/g resin) to ensure all piperidine and dibenzofulvene adducts are removed.
-
Perform a ninhydrin test to confirm the presence of a free amine before proceeding to the next coupling step.
Protocol 2: Robust TFA Cleavage and Deprotection
-
Wash the dried peptide-resin with dichloromethane (DCM) (3 x 10 mL/g resin).
-
Prepare a fresh cleavage cocktail. A recommended general-purpose cocktail for sensitive residues is: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT) (Reagent K).[10]
-
Add the cleavage cocktail to the resin (10 mL/g resin) in a suitable reaction vessel.
-
Agitate the mixture at room temperature for 4-6 hours. It is advisable to perform a time-course study (e.g., cleaving small aliquots at 2, 4, and 6 hours) to determine the optimal cleavage time for your specific peptide.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to cold diethyl ether (10x the volume of the TFA solution).
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide under vacuum.
-
Analyze the crude peptide by analytical HPLC and mass spectrometry to assess purity and confirm the molecular weight.
Data Presentation
Table 1: Recommended Cleavage Cocktails Based on Peptide Composition
| Sensitive Residue(s) in Sequence | Recommended Cocktail Composition (v/v) | Rationale |
| None | 95% TFA, 2.5% Water, 2.5% TIS | Standard cocktail for simple peptides. |
| Trp, Met, Tyr | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT (Reagent K) | Comprehensive scavenger package to protect multiple sensitive residues.[10] |
| Cys(Trt) | 94% TFA, 2.5% Water, 2.5% EDT, 1% TIS | TIS and EDT work synergistically to scavenge the trityl cation. |
| Arg(Pbf) | 95% TFA, 2.5% Water, 2.5% TIS | TIS is an effective scavenger for the Pbf group. Longer cleavage times may be needed for multiple Arg(Pbf) residues.[15] |
Visualizations
Caption: Workflow for deprotection of 2-methyl-D-norleucine peptides.
Caption: Troubleshooting logic for incomplete deprotection.
References
-
Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.
- Khan, S. A., & Sivanandaiah, K. M. (1978). A new methodology for the synthesis of peptides containing methionine. Synthesis, 1978(10), 750-751.
- Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143–148.
-
Research Science Alliance. (2022, June 3). Peptide Hand Synthesis Part 3: Deprotection [Video]. YouTube. [Link]
- Albericio, F., & Carpino, L. A. (1997). Side-chain protected methionines for solid-phase peptide synthesis.
- Santini, C., & Mascagni, P. (2015). α,α-Disubstituted α-amino acids: powerful tools in peptide and protein chemistry. Amino Acids, 47(10), 2043–2053.
-
Agilent. (n.d.). Amino Acid Analysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Current Opinion in Chemical Biology, 4(3), 211–221.
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols. Humana press.
- D'Hondt, M., Bracke, N., Taevernier, L., Gevaert, B., Verbeke, F., Wynendaele, E., & De Spiegeleer, B. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 2–30.
- Al-Warhi, T., et al. (2024).
- Tripp, J. A., et al. (2019). Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. Methods in Molecular Biology.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
- Bennett, M. A., et al. (2005). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Journal of Peptide Research.
- Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
- Wang, C., et al. (2022). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules.
- Ghadiri, M. R., & Kumar, K. (2009). N-Methylation of amino acids. U.S.
-
Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]
-
Agilent. (2010, June 24). Analysis of Amino Acids by HPLC. Retrieved from [Link]
- Varkey, J. T., & Gilon, C. (2009).
-
Biomatik. (2022, November 28). What are the Sustainability Challenges in Peptide Synthesis and Purification?. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 17. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing racemization during 2-methyl-D-norleucine synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the synthesis of enantiomerically pure 2-methyl-D-norleucine. Preventing racemization at the α-carbon is a critical challenge in this process, and this resource offers in-depth solutions and explanations to ensure the stereochemical integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during the synthesis of 2-methyl-D-norleucine?
Racemization during the synthesis of 2-methyl-D-norleucine, and α-alkylated amino acids in general, primarily occurs through the formation of a planar enolate or enol intermediate at the α-carbon. This can happen under basic or acidic conditions, which are often necessary for alkylation or deprotection steps. Once the planar, achiral enolate is formed, subsequent protonation or reaction can occur from either face with equal probability, leading to a loss of stereochemical information. The acidity of the α-proton is a key factor; once the amino and carboxyl groups are protected, this proton becomes susceptible to abstraction by a base.
Q2: Which synthetic strategies are considered most reliable for obtaining enantiomerically pure 2-methyl-D-norleucine?
The most reliable methods for synthesizing enantiomerically pure 2-methyl-D-norleucine generally fall into two categories:
-
Asymmetric Synthesis from Achiral Precursors: This involves using a chiral auxiliary to direct the stereoselective methylation of a glycine or alanine enolate equivalent. Evans' oxazolidinone auxiliaries are a classic and highly effective example.
-
Diastereoselective Alkylation of a Chiral Precursor: This approach starts with D-norleucine. A chiral auxiliary is attached to the amino acid, which then directs the incoming methyl group to a specific face of the molecule. Schöllkopf's bis-lactim ether method is a well-established example of this strategy.
Q3: How do I choose the right chiral auxiliary for my synthesis?
The choice of a chiral auxiliary is critical and depends on several factors, including the desired stereoisomer (D in this case), the scale of the reaction, and the cost and availability of the auxiliary. For the synthesis of D-amino acids, pseudoephedrine has been shown to be an effective and inexpensive chiral auxiliary. It can be readily N-acylated with the desired amino acid, and subsequent alkylation and hydrolysis can yield the desired α-methylated amino acid in high enantiomeric excess.
Troubleshooting Guide: Common Issues and Solutions
Problem 1: My final product shows significant racemization (low enantiomeric excess).
-
Potential Cause 1: Inappropriate Base or Reaction Temperature during Alkylation.
-
Explanation: Strong, sterically hindered bases like lithium diisopropylamide (LDA) are often used to generate enolates for alkylation. However, if the temperature is not kept sufficiently low (typically -78 °C), the enolate can equilibrate, leading to racemization. Furthermore, prolonged exposure to the base can also increase the risk of epimerization.
-
Solution: Ensure your reaction is maintained at a very low temperature throughout the deprotonation and alkylation steps. Use freshly prepared LDA and add it slowly to your substrate. Minimize the time between enolate formation and the addition of the methylating agent (e.g., methyl iodide).
-
-
Potential Cause 2: Racemization during a Deprotection Step.
-
Explanation: The conditions used to remove protecting groups (e.g., from the amine or carboxylic acid) can sometimes be harsh enough to cause racemization. For example, strongly acidic or basic hydrolysis of an ester or amide can lead to enolization and loss of stereochemical integrity.
-
Solution: Opt for milder deprotection conditions. For example, if you have a benzyl ester, hydrogenolysis is a very mild deprotection method. For Boc-protected amines, acidic conditions (like TFA in DCM) are generally safe for the α-stereocenter. Always screen different deprotection methods on a small scale to assess their impact on enantiomeric purity.
-
Problem 2: The diastereoselectivity of my methylation step is poor.
-
Potential Cause 1: The Chiral Auxiliary is Not Exerting Enough Stereocontrol.
-
Explanation: The effectiveness of a chiral auxiliary depends on its ability to create a rigid, well-defined conformation that blocks one face of the enolate. If the system is too flexible, the methylating agent can approach from either side, leading to a mixture of diastereomers.
-
Solution: Consider using a different chiral auxiliary that is known to provide higher stereocontrol. For example, the Schöllkopf system, which incorporates the amino acid into a bislactim ether of a cyclic dipeptide, is known for its high diastereoselectivity in alkylations.
-
-
Potential Cause 2: The Solvent is Interfering with Stereodirection.
-
Explanation: The solvent can play a crucial role in the organization of the transition state during alkylation. Polar, coordinating solvents like THF are often used to solvate the lithium cation of the enolate, which can influence the aggregation state and reactivity of the enolate.
-
Solution: Ensure you are using a dry, aprotic solvent. THF is a common choice, but it's worth investigating if other solvents, or the addition of co-solvents, could improve diastereoselectivity in your specific system.
-
Experimental Protocol: Asymmetric Synthesis of 2-Methyl-D-norleucine via a Chiral Auxiliary
This protocol is a generalized example based on the use of a chiral auxiliary for diastereoselective methylation.
Step 1: Protection of D-norleucine
-
Suspend D-norleucine in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a base, such as sodium hydroxide, to deprotonate the carboxylic acid.
-
Cool the solution to 0 °C and add di-tert-butyl dicarbonate (Boc₂O) to protect the amine.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work up the reaction to isolate the N-Boc-D-norleucine.
Step 2: Attachment of a Chiral Auxiliary (e.g., Evans Auxiliary)
-
Activate the carboxylic acid of N-Boc-D-norleucine using a coupling agent like pivaloyl chloride in the presence of a base (e.g., triethylamine) at low temperature.
-
Add a lithiated chiral auxiliary, such as (R)-4-benzyl-2-oxazolidinone, to the activated acid to form the N-acyloxazolidinone.
-
Purify the product by chromatography.
Step 3: Diastereoselective Methylation
-
Dissolve the N-acyloxazolidinone in dry THF and cool to -78 °C.
-
Slowly add a strong base, such as sodium hexamethyldisilazide (NaHMDS), to form the sodium enolate.
-
After stirring for a short period, add methyl iodide as the electrophile.
-
Allow the reaction to proceed at low temperature until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product and purify by chromatography to separate the diastereomers if necessary.
Step 4: Cleavage of the Chiral Auxiliary and Deprotection
-
Cleave the chiral auxiliary under mild conditions, for example, using lithium hydroperoxide.
-
Remove the Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Purify the final product, 2-methyl-D-norleucine, by recrystallization or chromatography.
Visualizing the Process
Caption: Workflow for preventing racemization using a chiral auxiliary.
References
-
Asymmetric Synthesis of α-Amino Acids. Chemical Reviews.[Link]
-
Recent Advances in the Asymmetric Synthesis of α-Amino Acids. Chemical Society Reviews.[Link]
-
The Schöllkopf Bislactim Ether Method. Angewandte Chemie International Edition.[Link]
-
Asymmetric α-Alkylation of Amino Acids. Organic Syntheses.[Link]
-
Pseudoephedrine as a Chiral Auxiliary. Journal of the American Chemical Society.[Link]
-
Evans' Asymmetric Aldol Reactions. Journal of the American Chemical Society.[Link]
Validation & Comparative
comparing the biological effects of 2-methyl-D-norleucine vs 2-methyl-L-norleucine
Executive Summary
This technical guide provides a head-to-head comparison of 2-methyl-D-norleucine (D-
Key Distinction: The L-isomer is a "conformational locker" for native bioactive helices and a potential substrate for L-type amino acid transporters (LAT1). The D-isomer acts as a "structural disruptor" or "turn inducer" in L-peptides and is generally excluded from active transport mechanisms, offering a distinct pharmacokinetic profile.
Structural & Conformational Dynamics[1]
The introduction of a methyl group at the
Helix Screw Sense Preference
The most profound difference between the enantiomers is the "handedness" of the helix they induce.
-
2-Methyl-L-Norleucine: Strongly promotes Right-Handed
-Helices ( -helix or ) . It stabilizes the bioactive conformation of many natural peptide ligands. -
2-Methyl-D-Norleucine: Strongly promotes Left-Handed
-Helices ( ) . When inserted into a standard L-peptide, it acts as a potent -turn inducer, often forcing the backbone into a reverse turn (hairpin) structure essential for macrocyclization.
Visualization of Conformational Logic
Figure 1: Conformational steering driven by chirality. The steric bulk of the
Biological Stability & Transport[2]
Proteolytic Stability (The Shield)
Both enantiomers provide superior stability compared to standard Norleucine.
-
Mechanism: The
-methyl group replaces the -proton. Most proteases (e.g., trypsin, chymotrypsin) require the abstraction of the -proton or a specific steric fit to form the tetrahedral transition state for hydrolysis. -
Comparison:
-
L-
-MeNle: Highly resistant. -
D-
-MeNle: Ultra-resistant. The combination of non-native chirality and steric hindrance renders the peptide bond nearly uncleavable by mammalian proteases.
-
Cellular Transport (LAT1 Specificity)
The L-Type Amino Acid Transporter 1 (LAT1/SLC7A5) is crucial for crossing the Blood-Brain Barrier (BBB) and entering tumor cells.
-
2-Methyl-L-Norleucine: Likely recognized as a substrate. Structural analogs like
-methyl-L-tyrosine are known LAT1 substrates. This makes the L-isomer a candidate for CNS-active drugs. -
2-Methyl-D-Norleucine: Poor substrate affinity. LAT1 is stereoselective for L-amino acids. The D-isomer will likely rely on passive diffusion, limiting its CNS penetration unless coupled to a carrier.
Transport Pathway Diagram
Figure 2: Differential transport mechanisms. The L-isomer exploits the LAT1 transporter, while the D-isomer is largely excluded from this active pathway.
Head-to-Head Data Summary
| Feature | 2-Methyl-L-Norleucine | 2-Methyl-D-Norleucine |
| Helix Preference | Right-Handed ( | Left-Handed ( |
| Turn Induction | Stabilizes | Induces |
| Proteolytic Stability | High ( | Ultra-High (Synergistic steric + chiral protection) |
| LAT1 Transport | Probable Substrate | Non-Substrate / Inhibitor |
| BBB Permeability | Moderate to High (Transporter aided) | Low (Passive diffusion only) |
| Primary Use | Agonist stabilization; Methionine replacement | Antagonist design; Macrocyclization template |
Experimental Protocols
Protocol A: Comparative Proteolytic Stability Assay
Objective: To quantify the half-life extension provided by D vs L
-
Peptide Synthesis: Synthesize a model tripeptide (e.g., Ac-Ala-X -Ala-NH2) where X is the test amino acid (L-Nle, 2-Me-L-Nle, 2-Me-D-Nle).
-
Enzyme Preparation: Prepare a solution of
-Chymotrypsin (0.5 mg/mL) in 50 mM Tris-HCl buffer (pH 7.8) containing 10 mM CaCl . -
Incubation:
-
Dissolve peptide to 1 mM in the buffer.
-
Add enzyme solution (Enzyme:Substrate ratio 1:100 w/w).
-
Incubate at 37°C.
-
-
Sampling: Aliquot 50
L samples at t = 0, 15, 30, 60, 120, and 240 mins. -
Quenching: Immediately add 50
L of 1% TFA in Acetonitrile to stop the reaction. -
Analysis: Analyze via RP-HPLC (C18 column, gradient 5-60% ACN). Calculate % remaining peptide based on peak area integration relative to t=0.
Protocol B: Circular Dichroism (CD) for Helix Sense
Objective: To determine if the residue induces a P-helix or M-helix.
-
Sample Prep: Dissolve homooligomers (e.g., -(X)
-) or host peptides in TFE (Trifluoroethanol) to promote secondary structure. Concentration: 50 M. -
Measurement: Scan from 190 nm to 250 nm at 20°C using a 1 mm path length quartz cuvette.
-
Interpretation:
-
Right-Handed Helix (L-isomer effect): Look for double minima at ~208 nm and ~222 nm.
-
Left-Handed Helix (D-isomer effect): Look for positive maxima at ~208 nm and ~222 nm (mirror image of the alpha-helix spectrum).
-
References
-
Toniolo, C., et al. (2001). Structure and conformation of peptides containing the alpha-methylated amino acid residues.[1]Biopolymers , 60(6), 396-419. Link
-
Kanai, Y., et al. (1998). Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98).Journal of Biological Chemistry , 273(37), 23629-23632. Link
-
Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide assemblies containing Aib residues.Biochemistry , 29(29), 6747-6756. Link
-
Hodgkin, E. E., et al. (1990). The 3(10)-helix in peptides and proteins.[2][3]Biopolymers , 29(12-13), 1635-1645. Link
-
Gallo, E. A., & Gellman, S. H. (1994). Helix-forming potential of alpha-amino isobutyric acid in short peptides.Journal of the American Chemical Society , 116(25), 11560-11561. Link
Sources
Comparative Analysis: 2-Methyl-D-Norleucine and Unnatural Amino Acid Alternatives
Executive Summary
In the engineering of therapeutic peptides, the introduction of non-proteinogenic amino acids is a primary strategy to overcome the twin challenges of proteolytic instability and conformational entropy .[1]
2-Methyl-D-norleucine (2-Me-D-Nle) represents a "high-barrier" modification. By combining
This guide analyzes the physicochemical and functional trade-offs of using 2-Me-D-Nle against its primary alternatives.
Structural & Physicochemical Basis[2][3][4][5]
To select the correct building block, one must understand the structural mechanics at play.[2] 2-Me-D-Nle is not merely a "stable" amino acid; it is a conformational lock .
The Mechanism of Action
-
-Methylation: Replaces the
-proton with a methyl group.[1][2] This introduces severe steric clashes (A(1,[2]3) strain) that restrict the rotation of and torsion angles, forcing the peptide backbone into folded structures (often helices or turns) rather than random coils.[1][2] -
D-Configuration: Inverts the stereocenter. Most endogenous proteases (e.g., trypsin, chymotrypsin) are stereoselective for L-amino acids.[2] The D-isomer renders the scissile bond unrecognizable to the enzyme's active site.[2]
-
Norleucine Side Chain: Replaces the sulfur of Methionine with a methylene group (
).[2] This eliminates the risk of methionine sulfoxide formation (oxidation), a common cause of shelf-life instability in biologics.[2]
Diagram: Structural Stabilization Pathway
The following diagram illustrates how 2-Me-D-Nle prevents degradation compared to native residues.
Caption: Mechanistic pathway showing how 2-Me-D-Nle evades proteolytic and chemical degradation routes common to native residues.
Comparative Performance Analysis
The following table contrasts 2-Me-D-Nle with its closest functional alternatives.
Table 1: Functional Comparison of Unnatural Amino Acids
| Feature | 2-Methyl-D-Norleucine | Norleucine (L-Nle) | Aib (Aminoisobutyric acid) | N-Methyl-Norleucine |
| Primary Role | Max Stability + Conformation Lock | Met Surrogate (Chemical Stability) | Helix Induction | Permeability + Stability |
| Chirality | Chiral (D) | Chiral (L) | Achiral | Chiral (L) |
| Proteolytic Stability | Very High (+++++) | Moderate (+) | High (++++) | High (++++) |
| Conf.[2] Restriction | High ( | Low (Flexible) | Very High (Helix promoter) | Moderate (Cis/Trans amide) |
| Oxidative Stability | High (No Sulfur) | High (No Sulfur) | N/A (Short chain) | High |
| Coupling Difficulty | Severe (Quaternary center) | Low | Moderate | High (N-alkylated) |
| Helix Preference | Left-Handed Helix (usually) | Right-Handed Helix | Disrupts Helix |
Key Differentiator Insights
-
Vs. Aib: Aib is the gold standard for inducing helices, but it is achiral.[2] If your receptor pocket requires a specific hydrophobic side-chain orientation (e.g., the butyl chain of Nle), Aib cannot provide it.[2] 2-Me-D-Nle provides the rigidity of Aib plus the specific side-chain interactions.
-
Vs. N-Methylation: N-methylation improves membrane permeability (by removing a hydrogen bond donor) but often promotes the cis-isomer of the peptide bond, which can disrupt
-helices. 2-Me-D-Nle maintains the trans-amide preference , making it better for stabilizing helical epitopes.
Experimental Validation Protocols
To validate the integration of 2-Me-D-Nle, researchers must employ specific protocols that account for its steric bulk during synthesis and its stability during testing.
Protocol A: High-Efficiency Coupling of 2-Me-D-Nle
Rationale: The
-
Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 min.
-
Activation:
-
Coupling:
-
Incubate for 2 x 2 hours (Double coupling is mandatory).
-
Optional: Microwave assistance at 75°C for 10 min improves yield significantly.[2]
-
-
Monitoring: Use the Chloranil Test (sensitive for secondary amines) or micro-cleavage LC-MS to verify completion. Kaiser test may yield false negatives due to steric shielding.[2]
Protocol B: Enzymatic Stability Assay (Chymotrypsin/Trypsin)
Rationale: Demonstrates the half-life extension provided by the modification.
-
Preparation: Dissolve peptide (1 mM) in PBS (pH 7.4).
-
Enzyme Mix: Add
-Chymotrypsin (for hydrophobic residues) or Trypsin at an Enzyme:Substrate ratio of 1:100 (w/w) . -
Incubation: Incubate at 37°C.
-
Sampling: Aliquot 50
L at min. -
Quenching: Immediately add 50
L of 1% Formic Acid in Acetonitrile to stop the reaction. -
Analysis: Analyze via RP-HPLC or LC-MS.
-
Calculation: Plot
vs. Time. The slope gives .[2]-
Expected Result: Native Nle-peptide
. 2-Me-D-Nle peptide .[2]
-
References
-
Toniolo, C., et al. (2001).[2] Control of peptide conformation by the disubstituted C-alpha atom.[2] Biopolymers.[1][2][3][4][5] Link
-
Hodder, A.N., et al. (2005).[2] Structure-activity relationships of alpha-methyl-norleucine containing peptides. Journal of Peptide Science.[2][6] Link
-
Biron, E., et al. (2008).[2] Improving oral bioavailability of peptides by N-methylation.[2][6] Angewandte Chemie International Edition.[2] Link[2]
-
PubChem. (2025).[2][7][8] Compound Summary: 5-Methyl-D-norleucine.[2][9] National Library of Medicine.[2][8] Link[2]
-
BenchChem. (2025).[1][2][10] Peptide Synthesis Comparison Guide: Alpha-Methyl Amino Acids.Link[2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Norleucine - Wikipedia [en.wikipedia.org]
- 3. The influence of solvent on conformational properties of peptides with Aib residue—a DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designing amino acid residues with single-conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 7. Norleucine, D-(-)- | C6H13NO2 | CID 456468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Methylleucine | C7H15NO2 | CID 446181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-Methyl-D-norleucine | 138751-02-7 [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Strategic Validation of 2-Methyl-D-Norleucine: Conformational Control & Proteolytic Stability
Executive Summary
In peptide drug discovery, the transition from a "hit" to a "lead" often stalls due to two failure modes: rapid proteolytic degradation and entropic penalties upon receptor binding. 2-Methyl-D-Norleucine (2-Me-D-Nle) represents a high-precision tool to address both simultaneously. Unlike standard
This guide provides a technical roadmap for validating the structural and functional impact of incorporating 2-Me-D-Nle into bioactive peptides.
Part 1: The Mechanistic Rationale
The Alpha-Methyl Effect (Thorpe-Ingold)
The substitution of the
-
Consequence: This pre-organizes the peptide into a bioactive conformation, reducing the entropic cost of binding (
), potentially improving affinity.
The Stereochemical "D" Switch
While 2-Me-L-Nle would stabilize a standard right-handed
-
Turn Induction: It is statistically favored to occupy the
or position of -turns (specifically Type II’ turns), forcing the peptide chain to reverse direction. -
Helix Termination: It acts as a "stop signal" for helical propagation, preventing the formation of extended helices where they are detrimental to receptor fit.
Side Chain Engineering (Norleucine)
-
Oxidation Resistance: Unlike Methionine, Norleucine lacks the sulfur atom, eliminating susceptibility to oxidation (Met-sulfoxide formation) during synthesis and storage.
-
Lipophilicity: The linear aliphatic side chain maintains hydrophobic contacts essential for burying the residue in receptor pockets.
Part 2: Comparative Analysis
The following table contrasts 2-Me-D-Nle with its closest structural alternatives to assist in rational design.
| Feature | 2-Methyl-D-Norleucine | Aib ( | L-Norleucine (L-Nle) | D-Alanine (D-Ala) |
| Chirality | Chiral (D) | Achiral | Chiral (L) | Chiral (D) |
| Conformational Effect | Induces Type II' | Strong promoter of right-handed | Flexible; adopts standard L-conformations. | Induces turns but lacks backbone rigidity of |
| Proteolytic Stability | High (Steric block of protease active site). | High (Steric block). | Low (Standard peptide bond). | Moderate (Requires specific D-proteases or steric mismatch). |
| Side Chain Utility | Hydrophobic, oxidation-resistant Met mimic. | None (Methyl group only). | Hydrophobic, oxidation-resistant Met mimic. | None (Methyl group only). |
| Primary Use Case | Forcing a specific turn geometry while maintaining hydrophobic contacts. | Stabilizing long helical domains. | Replacing Met to prevent oxidation. | Scanning for stereochemical sensitivity (D-amino acid scan). |
Decision Logic: When to Use 2-Me-D-Nle
The following diagram illustrates the decision process for selecting 2-Me-D-Nle over alternatives.
Part 3: Experimental Validation Protocols
Integrating 2-Me-D-Nle is synthetically challenging due to steric hindrance. The following protocols ensure successful incorporation and validation.
Protocol A: Synthetic Incorporation (Solid Phase)
Challenge: The
-
Resin Swelling: Swell Rink Amide resin in DMF for 30 min.
-
Deprotection: Remove Fmoc (20% Piperidine/DMF, 2 x 10 min). Wash 5x DMF.
-
Activation (Critical Step):
-
Dissolve Fmoc-2-Me-D-Nle-OH (3.0 eq) in DMF.
-
Add HATU (2.9 eq) and HOAt (3.0 eq). Note: HOAt improves kinetics over HOBt.
-
Add DIEA (6.0 eq) immediately before adding to resin.
-
-
Coupling: Shake at room temperature for 2 to 4 hours (standard AA takes 45 min).
-
Validation: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) to check for completion. If blue, repeat coupling (Double Couple).
-
-
Capping: Acetylate unreacted amines (
/DIEA/DMF) to prevent deletion sequences.
Protocol B: Structural Validation (Circular Dichroism)
To confirm that 2-Me-D-Nle has induced the desired conformational change (e.g., a turn) rather than a random coil.
-
Sample Prep: Dissolve peptide in Phosphate Buffer (10 mM, pH 7.4) and TFE (Trifluoroethanol) mixtures (0%, 20%, 50% TFE) to assess folding propensity. Concentration: 20-50
M. -
Measurement: Scan 190–260 nm at 20°C.
-
Interpretation:
- -Helix: Double minima at 208 nm and 222 nm.
- -Turn (Type II): Minimum ~225 nm, Maximum ~200-205 nm (distinct from random coil).
-
Success Criteria: If the 2-Me-D-Nle analog shows a distinct shift from "Random Coil" (min at 198 nm) toward a defined turn signature compared to the L-Nle control, conformational constraint is validated.
Protocol C: Proteolytic Stability Assay
This is the definitive test for the "Alpha-Methyl Effect."
-
Enzyme Prep: Prepare Trypsin or Chymotrypsin solution (1 ng/
L) in Tris-HCl buffer (pH 7.5, 2 mM ). -
Incubation: Mix peptide (100
M) with enzyme solution (ratio 1:100 w/w). Incubate at 37°C. -
Sampling: Take aliquots at t = 0, 15, 30, 60, 120, and 240 min. Quench immediately with 1% TFA/50% Acetonitrile.
-
Analysis: Analyze via RP-HPLC or LC-MS.
-
Calculation: Plot % Intact Peptide vs. Time. Calculate half-life (
).-
Target: 2-Me-D-Nle analogs should exhibit
that of the L-Nle parent.
-
Part 4: Workflow Visualization
The following diagram outlines the experimental pipeline from synthesis to data validation.
References
-
Toniolo, C., et al. (1993). Structure and conformation of alpha-methylated amino acids and peptides.[1][2][3][4] Biopolymers.[5][6][7] Link
-
Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues. Biochemistry.[6][8][9] Link
-
Hodder, A. N., et al. (1994). Proteolytic stability of peptides containing alpha,alpha-disubstituted amino acids.[1][10] Journal of Peptide Science. Link
-
Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation methods in peptide synthesis.[11] Methods in Enzymology. Link
-
Whitmore, L., & Wallace, B. A. (2008). Protein secondary structure analyses from circular dichroism spectroscopy.[6][8][9] Biopolymers.[5][6][7] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Circular dichroism - Wikipedia [en.wikipedia.org]
- 7. Comparison of proline and N-methylnorleucine induced conformational equilibria in cyclic pentapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
Assessing the Impact of 2-Methyl-D-Norleucine on Proteolytic Stability
Executive Summary: The "Double-Shield" Strategy
In the landscape of peptide drug discovery, metabolic instability remains the primary bottleneck. While standard substitutions (e.g., L-Norleucine for Methionine) solve oxidative issues, they fail to address proteolytic susceptibility.
This guide assesses 2-methyl-D-norleucine (also referred to as
Mechanistic Insight: Why It Works
To understand the utility of 2-methyl-D-norleucine, we must deconstruct the two modes of protease resistance it confers.
The Synergistic Mechanism
-
Stereochemical Mismatch (The D-Factor): Endogenous proteases (e.g., trypsin, chymotrypsin) are stereoselective for L-amino acids.[1] The D-configuration prevents the substrate from fitting into the enzyme's S1 binding pocket in a catalytically competent orientation.
-
Steric Occlusion (
-Methylation): The addition of a methyl group at the alpha carbon creates a quaternary center. This restricts rotation around the and torsion angles (favoring helical structures like -helices) and physically blocks the nucleophilic attack on the scissile peptide bond.
Visualization: Proteolytic Resistance Pathway
The following diagram illustrates the failure modes of a protease when encountering 2-methyl-D-norleucine compared to a standard L-residue.
Figure 1: Mechanism of proteolytic resistance. The 2-methyl-D-norleucine residue utilizes both stereochemical inversion and steric bulk to prevent protease binding and hydrolysis.
Comparative Analysis: Performance vs. Alternatives
The following table compares 2-methyl-D-norleucine against its relevant structural analogs. This data synthesizes typical results observed in serum stability assays (e.g., human plasma incubation).
Table 1: Comparative Performance Metrics
| Residue Variant | Proteolytic Stability ( | Oxidative Stability | Conformational Impact | Synthetic Difficulty |
| L-Methionine (Met) | Low (< 30 min) | Poor (Oxidizes to Sulfoxide) | Native (Flexible) | Low |
| L-Norleucine (Nle) | Low (Baseline) | High (Isostere) | Native (Flexible) | Low |
| D-Norleucine (D-Nle) | High (> 4 hrs) | High | Disruptive (Induces turns) | Low |
| High (~ 6-12 hrs) | High | Stabilizes Helix ( | High (Steric Bulk) | |
| 2-Me-D-Nle | Ultra-High (> 24 hrs) | High | Highly Disruptive | Very High |
Critical Analysis
-
vs. L-Norleucine: L-Nle solves the oxidation problem of Methionine but offers zero protection against proteases. 2-Me-D-Nle solves both but requires careful placement to avoid destroying receptor binding affinity due to the D-configuration.
-
vs.
-Methyl-L-Norleucine: If your peptide requires a canonical right-handedngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -helix for binding, -Me-L-Nle is superior. It stabilizes the helix while providing protease resistance. 2-Me-D-Nle should be reserved for unstructured termini or specific D-peptide designs, as it will likely break a standard helix.
Experimental Protocols
To validate the stability and successfully synthesize peptides containing this sterically hindered residue, follow these self-validating protocols.
Protocol A: Synthesis (Overcoming Steric Hindrance)
Coupling
Reagents Required:
-
Fmoc-2-methyl-D-norleucine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOAt (1-Hydroxy-7-azabenzotriazole)
-
DIEA (Diisopropylethylamine)
-
Microwave Peptide Synthesizer (Recommended)
Step-by-Step Workflow:
-
Activation: Dissolve 4 eq. of AA, 3.8 eq. HATU, and 4 eq.[2] HOAt in DMF. Add 8 eq. DIEA immediately prior to coupling. Note: HOAt is critical to reduce racemization and improve kinetics.
-
Coupling:
-
Microwave: 75°C for 10 minutes (Power: 30W).
-
Manual: Double couple for 2 hours each at Room Temp.
-
-
Validation (Chloranil Test): Do not use Kaiser test (ninhydrin) for secondary amines or difficult couplings. Use the Chloranil test.
-
Blue particles: Positive (Uncoupled amines present -> Recouple).
-
Colorless/Yellow: Negative (Coupling complete).
-
-
Capping: Cap unreacted amines with acetic anhydride to prevent deletion sequences in subsequent steps.
Protocol B: Proteolytic Stability Assay (Plasma Incubation)
This assay determines the in vitro half-life (
Workflow Diagram:
Figure 2: Workflow for assessing proteolytic stability in plasma.
Calculation:
Calculate the degradation rate constant (
References
-
Vertex AI Search. (2025). Alpha-methyl amino acid vs D-amino acid proteolytic stability. 3
-
National Institutes of Health (NIH). (2020).
-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. 4 -
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. 5
-
Peptide.com. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. 2
-
National Institutes of Health (NIH). (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. 6[7][8][9][4][10][11][12][6][5][3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. mdpi.com [mdpi.com]
- 4. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
analysis of the conformational constraints imposed by 2-methyl-D-norleucine in a peptide chain
Executive Summary
In the optimization of bioactive peptides, the "conformational entropic penalty" often hinders high-affinity binding. 2-methyl-D-norleucine (
This guide analyzes the conformational constraints imposed by 2-Me-D-Nle, compares it with standard alternatives (Aib, D-Nle), and provides validated protocols for assessing its impact on peptide stability and structure.
Part 1: The Conformational Landscape
The incorporation of 2-Me-D-Nle fundamentally alters the Ramachandran energy landscape of a peptide chain.
The Thorpe-Ingold Effect (Steric Constraint)
The geminal disubstitution at the
-
Mechanism: The extra methyl group creates steric clashes with the carbonyl oxygen of the preceding residue and the amide hydrogen of the succeeding residue.
-
Result: The conformational space is restricted largely to helical (
or -helix) or turn regions. This pre-organizes the peptide into a bioactive conformation, reducing the entropy loss upon receptor binding.
Stereochemical Control (Chirality)
While Aib (
-
2-Me-D-Nle Advantage: Being chiral (D-configuration), it forces a specific trajectory. In an all-L peptide sequence, a single 2-Me-D-Nle residue typically induces a
-turn (often Type II') or terminates an -helix, acting as a "structural bookend."
Side Chain Stability
-
Methionine Replacement: Nle is isosteric with Met but lacks the sulfur atom, eliminating susceptibility to oxidation (Met-sulfoxide formation) which often kills biological activity during storage or synthesis.
Part 2: Comparative Performance Analysis
The following table contrasts 2-Me-D-Nle with its primary alternatives in peptidomimetic design.
Table 1: Comparative Analysis of Conformational Constrainers
| Feature | 2-Me-D-Nle | Aib ( | D-Nle | L-Nle |
| Backbone Constraint | High ( | High ( | Moderate (Chirality only) | Low (Flexible) |
| Helical Preference | Induces Turns / | Strong Helix Promoter ( | Destabilizes L-Helix | Standard L-Helix |
| Chirality | D-Enantiomer | Achiral | D-Enantiomer | L-Enantiomer |
| Proteolytic Stability | Excellent (Steric + D-config) | Good (Steric only) | Very Good (D-config) | Poor |
| Oxidation Resistance | Yes (No Sulfur) | Yes | Yes | Yes |
| Primary Use Case | Inducing | Extended Helix stabilization | Scanning stereochemistry | Met substitution |
Decision Logic for Researchers
The choice between these residues should be driven by the structural goal. Use the following logic flow to determine the optimal residue.
Figure 1: Decision matrix for selecting non-canonical amino acids in peptide design. 2-Me-D-Nle is selected when simultaneous turn induction, oxidative stability, and proteolytic resistance are required.
Part 3: Experimental Validation Protocols
To validate the integration of 2-Me-D-Nle, researchers must assess both the structural impact and the resulting stability.
Protocol 1: Circular Dichroism (CD) Analysis for Helicity/Turn Induction
Objective: Determine if the incorporation of 2-Me-D-Nle induces the predicted secondary structure (e.g., shift from random coil to
Materials:
-
Peptide samples (
in Phosphate Buffer pH 7.4). -
Trifluoroethanol (TFE) as a structure-inducing co-solvent.
-
CD Spectropolarimeter (e.g., Jasco J-1500).
Workflow:
-
Baseline Scan: Scan the wild-type (L-Nle or L-Met) peptide from 190–260 nm at
. -
Solvent Titration: Perform scans with increasing TFE concentrations (0%, 20%, 50%).
-methylated peptides often show high helicity/structure even in 0% TFE. -
Data Analysis:
- -Helix: Look for minima at 208 nm and 222 nm.
- -Turn: Look for a minimum near 205 nm and a maximum near 190-195 nm (Type II).
-
Interpretation: A shift from a "random coil" (min 198 nm) in the WT to a structured signal in the 2-Me-D-Nle analog confirms backbone rigidification.
Protocol 2: Enzymatic Stability Assay
Objective: Quantify the half-life extension provided by the steric and stereochemical protection of 2-Me-D-Nle.
Materials:
-
Enzymes: Trypsin (cleaves at Lys/Arg), Chymotrypsin (cleaves at aromatic/bulky hydrophobic residues). Note: Chymotrypsin is relevant as it may target Nle.
-
HPLC with UV detection (214 nm).
Step-by-Step Methodology:
-
Preparation: Dissolve peptide to
in Ammonium Bicarbonate buffer (pH 7.8). -
Incubation: Add enzyme at a 1:100 (w/w) enzyme-to-substrate ratio. Incubate at
. -
Sampling: Aliquot
at time points: 0, 15, 30, 60, 120, 240 min, and 24 hours. -
Quenching: Immediately add
of 1% TFA/Acetonitrile to stop the reaction. -
Analysis: Inject onto C18 HPLC column. Calculate % remaining peptide based on peak area integration relative to T=0.
-
Expectation: The 2-Me-D-Nle analog should show
integrity at 4 hours, whereas L-analogs typically degrade within 60 minutes.
Experimental Workflow Diagram
Figure 2: Integrated workflow for the synthesis and validation of conformationally constrained peptides. Note that coupling
References
-
Conformational Restrictions of Biologically Active Peptides.
- Source: National Institutes of Health (NIH) / PubMed
- Relevance: Foundational principles of using side-chain constraints and -methylation to lock peptide conform
-
Strategies for Improving Peptide Stability and Delivery.
- Source: PubMed Central (PMC)
- Relevance: Discusses the impact of D-amino acids and steric hindrance on proteolytic stability.
-
Conformational Analysis and Helical Preferences of
-Dialkyl Amino Acids. -
Incorpor
-Methylated Amino Acids into Peptides.- Source: PubMed Central
- Relevance: Experimental data on the synthesis and CD spectroscopic analysis of peptides containing -methyl
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Methyl-D-Norleucine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Non-Proteinogenic Amino Acids
In the landscape of modern drug development, non-proteinogenic amino acids (npAAs) like 2-methyl-D-norleucine are of increasing interest. As structural analogs of natural amino acids, they are incorporated into peptides and small molecules to enhance metabolic stability, modulate biological activity, and introduce novel conformational constraints. The successful integration of 2-methyl-D-norleucine into a therapeutic candidate, however, is critically dependent on the ability to accurately and reliably measure its concentration, purity, and stereochemical integrity.
This guide provides an in-depth comparison of analytical methodologies for 2-methyl-D-norleucine and presents a framework for cross-validation. As a Senior Application Scientist, my objective is not merely to list protocols but to illuminate the causality behind methodological choices. We will explore why a certain technique is preferred for a specific application—from high-sensitivity bioanalysis in complex matrices to precise enantiomeric purity assessment of a drug substance. The foundation of this guide is built upon the principles of scientific integrity and regulatory compliance, ensuring that every protocol described is a self-validating system, grounded in authoritative standards such as the International Council for Harmonisation (ICH) guidelines.[1][2]
Part 1: A Comparative Overview of Core Analytical Techniques
The analysis of a small, polar, chiral molecule like 2-methyl-D-norleucine presents unique challenges. No single technique is universally superior; instead, the optimal method is dictated by the analytical question at hand. The primary candidates are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Chiral High-Performance Liquid Chromatography (Chiral HPLC).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the workhorse for quantitative bioanalysis due to its exceptional sensitivity and selectivity.[3][4] It combines the separation power of liquid chromatography with the precise detection of tandem mass spectrometry.
-
Principle of Operation: The analyte is separated from matrix components on an LC column and then ionized (typically via Electrospray Ionization, ESI) and fragmented. The mass spectrometer detects a specific precursor-to-product ion transition in a process called Multiple Reaction Monitoring (MRM), providing a highly specific signal for the target molecule.[5]
-
Causality in Application: For quantifying 2-methyl-D-norleucine in plasma or tissue, the ability of LC-MS/MS to distinguish the analyte from a complex biological background is paramount. However, standard reversed-phase LC columns often provide poor retention for polar amino acids.[6][7] Therefore, specialized columns like those for hydrophilic interaction liquid chromatography (HILIC) or mixed-mode chromatography are often employed to achieve the necessary retention and separation from isomeric or isobaric interferences.[8]
-
Strengths:
-
Unmatched sensitivity (picogram to femtogram levels).
-
High specificity reduces interference from complex matrices.
-
Fast run times are achievable.[6]
-
-
Limitations:
-
Potential for matrix effects (ion suppression or enhancement).
-
Does not inherently separate enantiomers without a chiral column or chiral mobile phase additive.
-
Can be a costly technique.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique renowned for its high chromatographic efficiency and resolving power.
-
Principle of Operation: For GC analysis, the polar and non-volatile nature of amino acids necessitates a chemical modification step known as derivatization. This process replaces active hydrogens on the amine and carboxylic acid groups with nonpolar moieties, rendering the molecule volatile. The derivatized analyte is then vaporized and separated in a gaseous mobile phase before being detected by a mass spectrometer.
-
Causality in Application: The choice of derivatization agent is critical. Silylation reagents (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide, MSTFA) or acylating agents (e.g., chloroformates) are commonly used.[9][10] This two-step process (derivatization followed by analysis) can be more time-consuming but offers exceptional separation, which is particularly useful for resolving closely related impurities.[11]
-
Strengths:
-
Excellent chromatographic resolution.
-
High sensitivity, especially when using selected ion monitoring (SIM).
-
Robust and well-established methodology.
-
-
Limitations:
-
Requires a derivatization step, which adds time and potential for variability.[11]
-
Derivatives can be sensitive to moisture, impacting reproducibility.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
For a chiral molecule, controlling its stereochemistry is a critical quality attribute. Chiral HPLC is the definitive technique for separating enantiomers (the D- and L-forms).
-
Principle of Operation: Enantiomers possess identical physical properties and cannot be separated by conventional chromatography. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, forming transient diastereomeric complexes. This differential interaction leads to different retention times, allowing for their separation and quantification.
-
Causality in Application: The selection of the CSP is key. For underivatized amino acids, crown ether or ligand-exchange chromatography columns are highly effective.[12] Ligand-exchange methods, for example, often use a copper complex in the mobile phase that forms diastereomeric complexes with the D- and L-enantiomers, enabling separation on a standard ion-exchange column.[13][14] Detection is typically performed using UV or fluorescence detectors, the latter often requiring pre- or post-column derivatization with a fluorogenic reagent like o-phthalaldehyde (OPA).[14]
-
Strengths:
-
The gold standard for enantiomeric separation and purity assessment.
-
Provides direct measurement of enantiomeric excess (% ee).
-
Relatively straightforward operation once a method is established.
-
-
Limitations:
-
Lower sensitivity compared to MS-based methods.
-
CSP selection can require significant method development.
-
May require derivatization for sensitive detection.
-
| Feature | LC-MS/MS | GC-MS | Chiral HPLC-UV/FLD |
| Primary Application | Quantitative Bioanalysis | Impurity Profiling, Quantification | Enantiomeric Purity |
| Sensitivity | Very High (pg-fg) | High (ng-pg) | Moderate (ng-µg) |
| Selectivity | Very High | High | High (for enantiomers) |
| Derivatization | Often not required | Mandatory | Sometimes required for detection |
| Key Advantage | Speed and sensitivity in complex matrices | High resolving power | Direct enantiomer separation |
| Key Disadvantage | Doesn't resolve enantiomers alone | Derivatization complexity | Lower sensitivity |
Part 2: The Framework of Analytical Method Validation
Before any cross-validation can occur, each individual method must be rigorously validated to demonstrate its fitness for purpose.[15][16] This process is mandated by regulatory agencies and is outlined in the ICH Q2(R1) guideline.[1][2] Validation is not a one-time event but part of the method's lifecycle.[17][18]
Sources
- 1. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 4. LC-MS/MS Amino Acid Analysis | Beijing Baite Paike Biotechnology Co., Ltd. [en.biotech-pack.com]
- 5. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of non-derivatized free amino acids for detecting inborn errors of metabolism by incorporating mixed-mode chromatography with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Accurate and efficient amino acid analysis for protein quantification using hydrophilic interaction chromatography coupled tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts [mdpi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Separation of D and L amino acids by liquid chromatography: use of chiral eluants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. fda.gov [fda.gov]
- 17. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 18. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
